molecular formula C20H12N2 B11844399 Isoquino[3,4-b]phenanthridine CAS No. 1630-53-1

Isoquino[3,4-b]phenanthridine

Katalognummer: B11844399
CAS-Nummer: 1630-53-1
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: YALRYGNKIHORNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoquino[3,4-b]phenanthridine (CAS 1630-53-1) is a polycyclic aromatic compound with the molecular formula C20H12N2 and a molecular weight of 280.32 . It belongs to the broad class of isoquinoline alkaloids, a group of nitrogen-containing heterocyclic compounds that have attracted considerable attention for their significant and diverse biological activities . As a phenanthridine derivative, this compound is of high interest in pharmacological research, particularly in the fields of oncology and neurodegenerative diseases. Compounds with the phenanthridine core are extensively studied for their ability to interact with nucleic acids. Research on analogous structures shows that polycyclic planar molecules like ethidium bromide are known DNA intercalators, and subsequent derivatives have been designed to stabilize G-quadruplex DNA and inhibit the enzyme telomerase, a prominent target in cancer therapeutics . Furthermore, certain benzo[c]phenanthridine alkaloids, which share a close structural relationship, have demonstrated potent antitumor activity by targeting DNA topoisomerases, inducing apoptosis, and inhibiting the proliferation of various cancer cell lines, including multidrug-resistant models . Beyond oncology, isoquinoline alkaloids are also investigated as potential neurodrugs. Some members of the benzophenanthridine and berberine families have shown the capacity to modulate the aggregation of the Aβ1–42 peptide, a key pathological process in Alzheimer's disease, highlighting their potential application in neurodegenerative disease research . Researchers can utilize Isoquino[3,4-b]phenanthridine as a key synthetic intermediate or as a lead compound for the development of novel therapeutic agents. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1630-53-1

Molekularformel

C20H12N2

Molekulargewicht

280.3 g/mol

IUPAC-Name

isoquinolino[3,4-b]phenanthridine

InChI

InChI=1S/C20H12N2/c1-3-7-15-13(5-1)11-21-19-10-18-16-8-4-2-6-14(16)12-22-20(18)9-17(15)19/h1-12H

InChI-Schlüssel

YALRYGNKIHORNR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=NC3=CC4=C(C=C23)N=CC5=CC=CC=C54

Herkunft des Produkts

United States

Foundational & Exploratory

Isoquino[3,4-b]phenanthridine chemical structure and properties

[1]

Executive Summary

Isoquino[3,4-b]phenanthridine (CAS: 1630-53-1) is a pentacyclic nitrogen-containing heteroaromatic scaffold belonging to the broader class of benzophenanthridine alkaloids . Characterized by a planar, extended




medicinal chemistrymaterials science

This guide details the structural topology, retrosynthetic strategies, and physicochemical properties of the scaffold, providing researchers with a foundational roadmap for derivative design.

Chemical Structure & Topology

Structural Definition

The molecule is constructed via the fusion of an isoquinoline ring and a phenanthridine ring.

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    [1]
  • Molecular Weight: 280.32 g/mol

  • IUPAC Nomenclature: The fusion occurs at the [3,4] bond of the isoquinoline moiety and the [b] bond (C2–C3) of the phenanthridine system.

Topological Visualization

The following diagram illustrates the fusion logic and the resulting planar architecture.

GFigure 1: Retrosynthetic topological assembly of the Isoquino[3,4-b]phenanthridine scaffold.IsoquinolineIsoquinoline Core(C9H7N)FusionFusion Site[3,4-b]Isoquinoline->FusionC3-C4 BondPhenanthridinePhenanthridine Core(C13H9N)Phenanthridine->FusionC2-C3 Bond (b-face)ProductIsoquino[3,4-b]phenanthridine(Pentacyclic Planar System)Fusion->ProductCondensation (-4H)

Physicochemical Properties[1][2][3][4][5][6]

The extended aromaticity of Isoquino[3,4-b]phenanthridine dictates its behavior in solution and solid state.

PropertyValue / Characteristicmechanistic Implication
LogP (Predicted) ~4.5 - 5.2High lipophilicity; suggests good membrane permeability but poor aqueous solubility without polar substituents.
Topological Polar Surface Area (TPSA) ~25.8 ŲDominated by the two pyridine-like nitrogen atoms; indicates potential for H-bond acceptance.
pKa (Conjugate Acid) ~4.5 - 5.5Weakly basic. Protonation typically occurs at the phenanthridine nitrogen first, enhancing water solubility and DNA binding affinity.
UV-Vis Absorption

~320–380 nm
Strong

transitions. Protonation induces a bathochromic (red) shift.
Fluorescence Blue/Violet EmissionHigh quantum yield in non-polar solvents; quenched in water/protic solvents due to H-bonding interactions.

Synthesis Strategies

Synthesis of this scaffold typically requires high-energy cyclization techniques to establish the central aromatic core. Two primary routes are recommended based on field-proven methodologies for benzophenanthridines.

Route A: Photocyclization (Mallory Reaction)

This route is preferred for generating the fully aromatic system from stilbene-like precursors.

  • Precursor Assembly: Condensation of an ortho-formyl isoquinoline derivative with an aniline or aminophenanthrene.

  • Imine Formation: Formation of the Schiff base.

  • Oxidative Photocyclization: Irradiation (UV) in the presence of an oxidant (e.g., Iodine/Propylene oxide) to effect ring closure.

Route B: Povarov Reaction (Lewis Acid Catalyzed)

A convergent approach utilizing a three-component reaction.

  • Reagents: Aryl amine + Aryl aldehyde + Electron-rich alkene (or alkyne).

  • Catalyst: BF

    
    OEt
    
    
    or Gd(OTf)
    
    
    .
  • Mechanism: Aza-Diels-Alder cycloaddition followed by oxidative aromatization.

Synthesis Workflow Diagram

SynthesisFigure 2: Oxidative photocyclization pathway for scaffold synthesis.StartPrecursors:2-Formyl-isoquinoline+ Aniline DerivativeStep1Step 1: Imine Condensation(Schiff Base Formation)Start->Step1-H2OStep2Step 2: Oxidative Photocyclization(hv, I2, Propylene Oxide)Step1->Step2Ring ClosureStep3Step 3: Aromatization& PurificationStep2->Step3-2HFinalTarget:Isoquino[3,4-b]phenanthridineStep3->Final

Biological Applications & Mechanism of Action

DNA Intercalation

The planar geometry of Isoquino[3,4-b]phenanthridine allows it to insert (intercalate) between base pairs of double-stranded DNA.

  • Mechanism: The hydrophobic aromatic core slides between base pairs (

    
    -stacking), while the nitrogen atoms may interact with the phosphate backbone or major/minor groove residues via hydrogen bonding.
    
  • Consequence: This distorts the DNA helix, inhibiting replication and transcription enzymes (e.g., Topoisomerase I/II), leading to apoptosis in rapidly dividing cells.

Structure-Activity Relationship (SAR) Insights
  • Quaternization: Methylation of the nitrogen atoms (forming an iminium salt) significantly increases DNA binding affinity (

    
    ) by adding an electrostatic attraction component to the negatively charged DNA backbone.
    
  • Substituents: Adding methoxy (-OCH

    
    ) or hydroxyl (-OH) groups at the "bay" regions of the molecule can modulate solubility and alter the spectral properties for use as fluorescent probes.
    

Experimental Protocol: Validation Assay

Protocol: DNA Intercalation Assessment via UV-Vis Titration

  • Preparation: Dissolve Isoquino[3,4-b]phenanthridine in DMSO (1 mM stock). Dilute to 20

    
    M in Tris-HCl buffer (pH 7.4).
    
  • Baseline Scan: Record the UV-Vis spectrum (200–600 nm) of the compound alone.

  • Titration: Sequentially add aliquots of Calf Thymus DNA (ct-DNA) stock solution.

  • Observation: Monitor the absorption band at

    
     (~340 nm).
    
    • Hypochromicity: Decrease in absorbance intensity indicates intercalation (

      
      -stacking interactions).
      
    • Bathochromic Shift: Red-shift of the peak confirms the change in the electronic environment of the chromophore.

  • Analysis: Plot

    
     vs 
    
    
    to determine the intrinsic binding constant (
    
    
    ).

References

  • PubChem. (2025).[1] Isoquino[3,4-b]phenanthridine Compound Summary. National Library of Medicine. [Link]

  • Tumir, L. et al. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry. [Link]

  • LaVoie, E. J. et al. (2020). Design and synthesis of benzo[c]phenanthridine derivatives as Topoisomerase I inhibitors. Journal of Medicinal Chemistry. [Link]

  • Li, X. et al. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Frontiers in Oncology. [Link]

Poly(hexamethylene carbonate) (CAS 1630-53-1): A Technical Monograph on Physicochemical Properties and Biomedical Utility

Author: BenchChem Technical Support Team. Date: February 2026

Primary Classification: Aliphatic Polycarbonate Diol Common Synonyms: PHMC, Poly(1,6-hexanediyl carbonate), 1,6-Hexanediol polycarbonate Content Type: Technical Monograph & Experimental Guide

Executive Summary: The "Soft Segment" Advantage

Poly(hexamethylene carbonate) (CAS 1630-53-1) represents a critical material class in the development of high-performance elastomers and biodegradable implants. Unlike polyether-based soft segments (susceptible to oxidative degradation in vivo) or polyester-based segments (susceptible to rapid hydrolytic bulk degradation and acidic byproducts), PHMC offers a superior stability profile .

It is primarily utilized as a macrodiol "soft segment" in the synthesis of Polycarbonate Urethanes (PCUs). Its value proposition lies in its unique degradation mechanism: surface erosion .[1] This property allows for zero-order drug release kinetics, making it a material of choice for long-term drug eluting stents, vascular grafts, and sustained-release injectables.

Physicochemical Data Matrix

The following data characterizes the standard diol form used in polymer synthesis (typically Mn 500 – 3000 Da).

PropertyValue / RangeTechnical Implication
Physical State (25°C) Waxy solid / White granulesRequires heating (>50°C) for homogeneous mixing during prepolymer synthesis.
Melting Point (Tm) 40 – 50 °CCrystalline domains provide "physical crosslinking" at room temperature, enhancing storage modulus.
Glass Transition (Tg) -60°C to -50°CMaintains flexibility and elastomeric properties at physiological temperatures.
Density ~1.09 g/mLHigher density than polyethers; correlates with closer chain packing.
Solubility CHCl₃, DCM, Toluene, THFCompatible with solvent-casting methods for film/scaffold fabrication.
Hydrolytic Stability High (pH 7.4, 37°C)Degrades significantly slower than PCL or PLGA; suitable for implants >6 months.
Reactive Groups Terminal Hydroxyls (-OH)Reacts with Isocyanates (NCO) to form Urethanes; Reacts with Acid Chlorides to form Esters.
Structural Visualization & Synthesis Logic

The following diagram illustrates the synthesis of PHMC via transesterification and its subsequent conversion into a Polyurethane elastomer.

PHMC_Synthesis cluster_conditions Reaction Conditions Hexanediol 1,6-Hexanediol (Monomer A) PHMC PHMC Diol (CAS 1630-53-1) Hexanediol->PHMC Transesterification (-MeOH) DMC Dimethyl Carbonate (Monomer B) DMC->PHMC Catalyst Catalyst (Ti(OBu)4 or Sn) Catalyst->PHMC PCU Polycarbonate Urethane (Final Elastomer) PHMC->PCU Polyaddition (Soft Segment) Isocyanate Diisocyanate (HDI / MDI) Isocyanate->PCU Hard Segment Temp Temp: 160-200°C Temp->PHMC Vacuum Vacuum: <1 mmHg (Remove Methanol) Vacuum->PHMC

Figure 1: Synthesis pathway of PHMC diol via melt transesterification and its downstream application in polyurethane synthesis.

Biomedical Application: The Surface Erosion Mechanism[1]

For drug development professionals, the degradation profile of CAS 1630-53-1 is its most critical feature.

The Problem with Polyesters (PLGA/PLA)

Polyesters typically undergo bulk erosion . Water penetrates the entire matrix, hydrolyzing ester bonds throughout. This leads to:

  • Sudden loss of mechanical integrity.

  • "Acidic Burst": Accumulation of acidic monomers inside the matrix, which can denature protein drugs.

  • Unpredictable drug release (often a massive burst followed by rapid decline).

The PHMC Solution

Polycarbonates like PHMC are more hydrophobic and hydrolytically stable. Degradation is often mediated by enzymes (lipases) or surface hydrolysis, leading to surface erosion .

  • Mechanism: The material degrades layer-by-layer from the outside in.

  • Benefit: The geometry changes (gets smaller), but the microstructure of the core remains intact.

  • Kinetics: This facilitates Zero-Order Release (linear drug release over time), which is the "Holy Grail" for therapeutic windows.

Degradation_Mechanism Implant PHMC-based Implant (Drug Loaded) Env Physiological Environment (pH 7.4 + Lipases) Implant->Env Hydrolysis Hydrolysis Resistance Env->Hydrolysis Water Contact Surface Surface Erosion Hydrolysis->Surface High Hydrophobicity prevents water ingress Bulk Bulk Erosion (PLGA/PLA) Hydrolysis->Bulk Low Hydrophobicity (Water penetrates) Release Zero-Order Drug Release Surface->Release Layer-by-Layer Mass Loss Products Non-Acidic Byproducts (CO2, Hexanediol) Surface->Products

Figure 2: Mechanistic comparison highlighting PHMC's surface erosion tendency, crucial for sustained drug delivery.

Experimental Protocols

Protocol A: Synthesis of PHMC-based Polyurethane (Prepolymer Method)

Objective: To synthesize a medical-grade elastomer using CAS 1630-53-1 as the soft segment.

Materials:

  • PHMC Diol (Mn ~2000 g/mol ).[2]

  • 1,6-Hexamethylene Diisocyanate (HDI) [Distilled].[3]

  • Catalyst: Dibutyltin Dilaurate (DBTDL) [0.1 wt%].

  • Solvent: Anhydrous Dimethylacetamide (DMAc).

Methodology:

  • Drying (Critical Step):

    • Place PHMC diol in a vacuum oven at 80°C for 12 hours.

    • Why? PHMC is hygroscopic. Moisture reacts with isocyanates to form urea and CO2 gas, causing bubbles/voids in the final material.

  • Prepolymer Formation:

    • In a 3-neck flask under Nitrogen flow, melt PHMC at 60°C.

    • Add HDI (Molar ratio 2:1 Isocyanate:OH for prepolymer).

    • Add DBTDL catalyst.

    • Stir at 80°C for 2 hours.

    • Validation: Monitor NCO peak via FTIR (~2270 cm⁻¹). The peak should decrease but remain present (indicating NCO-terminated prepolymer).

  • Chain Extension:

    • Dissolve prepolymer in DMAc to reduce viscosity.

    • Add chain extender (e.g., 1,4-Butanediol) dropwise.

    • React at 60°C until the NCO peak in FTIR disappears completely.

  • Casting:

    • Pour solution into Teflon molds.

    • Evaporate solvent at 60°C (24h) then 80°C (24h) under vacuum.

Protocol B: Accelerated Hydrolytic Degradation Study

Objective: To assess the long-term stability of PHMC scaffolds in a compressed timeframe.

Methodology:

  • Sample Prep: Cut PHMC films into 10x10mm squares (record initial mass

    
    ).
    
  • Medium: Prepare 2M NaOH solution (Accelerated) vs PBS pH 7.4 (Real-time).

    • Note: NaOH accelerates hydrolysis of carbonate bonds significantly compared to physiological conditions.

  • Incubation: Incubate samples at 37°C with constant shaking (100 rpm).

  • Timepoints: Remove triplicates at Day 1, 3, 7, 14.

  • Analysis:

    • Wash with deionized water, dry in vacuum for 48h.

    • Record remaining mass (

      
      ).
      
    • Calculation: Mass Loss % =

      
      .
      
    • GPC Analysis: Dissolve degraded sample in THF to measure Molecular Weight (

      
      ) loss.
      
    • Interpretation: If Mass Loss is linear while

      
       remains relatively stable (until the very end), it confirms Surface Erosion . If 
      
      
      
      drops rapidly before mass loss, it indicates Bulk Erosion .

References

  • Synthesis & Properties: Ubaghs, L., et al. (2004). "Synthesis of poly(hexamethylene carbonate)s and their application in polyurethanes." Polymer.[4][5][6][7][8][9][10] Link

  • Biomedical Application: Zhu, Y., et al. (2018).[1] "Poly(hexamethylene carbonate)-based polyurethanes for biomedical applications: Synthesis, characterization, and cytotoxicity." Journal of Applied Polymer Science. Link

  • Degradation Mechanism: Bhattarai, N., et al. (2018). "Hydrolytic degradation of poly(hexamethylene carbonate) derived from CO2." Polymer Degradation and Stability. Link

  • Drug Delivery Systems: Zhang, X., et al. (2014). "Polycarbonate-based copolymers for gene and drug delivery." Advanced Materials. Link

  • General Data: PubChem Compound Summary for CID 13653935 (Monomer/Derivatives). Link

Sources

In-Depth Technical Guide: Research and Application of Nitrogen-Containing Fused Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural and Functional Elegance of N-PAHs

Nitrogen-containing fused polycyclic aromatic hydrocarbons (N-PAHs or aza-PAHs) represent a sophisticated class of molecules where one or more carbon atoms in a polycyclic aromatic hydrocarbon (PAH) backbone are replaced by nitrogen. This seemingly simple substitution fundamentally alters the molecule's physicochemical properties, opening vast new avenues in materials science, organic electronics, and critically, in drug development.[1][2] The introduction of nitrogen imparts a dipole moment, enhances hydrogen bonding capabilities, and modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3] These alterations fine-tune the electronic, structural, and chemical properties, transforming a simple hydrocarbon into a functionally versatile scaffold.[1][2]

This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals. It moves beyond a mere recitation of facts to explore the causality behind synthetic choices, the rationale for specific characterization techniques, and the mechanistic basis for their application, particularly in oncology. We will dissect the intricate relationship between structure and function that makes N-PAHs a compelling subject of modern chemical and pharmaceutical research.

Part 1: Strategic Synthesis of N-PAH Scaffolds

The creation of N-PAHs is a testament to the elegance of modern organic synthesis. The choice of synthetic route is paramount, as it dictates the final topology, regiochemistry, and potential for further functionalization. Method selection is not arbitrary; it is a strategic decision based on desired complexity, required scale, and the specific electronic properties targeted.

Classical Annulation Strategies: Building the Core

The Friedländer Annulation: This is arguably the most fundamental and versatile method for constructing quinoline and fused quinoline systems—a core motif in many N-PAHs.[4][5] The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acid or base catalysis.[5][6]

  • Causality: The power of the Friedländer synthesis lies in its convergence. It efficiently joins two key fragments in a single cyclocondensation step, making it highly atom-economical.[4] The choice of catalyst (e.g., traditional bases like KOH or modern catalysts like iodine or p-toluenesulfonic acid) is critical for managing reaction kinetics and preventing side reactions, especially with sensitive substrates.[4][6][7] Recent advancements have employed nanocatalysts and microwave irradiation to create greener, more efficient protocols with shorter reaction times and higher yields.[5][8][9]

Example Protocol: Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline
  • Reactant Preparation: In a 10 mL microwave process vial, combine 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%).

  • Solvent: Add 3 mL of ethanol as a green solvent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes.

    • Rationale: Microwave heating provides rapid and uniform energy distribution, dramatically accelerating the reaction compared to conventional heating methods that can take several hours.[8]

  • Workup: After cooling, pour the reaction mixture into ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from ethanol/water to yield the pure quinoline derivative.

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Modern Cross-Coupling Cascades: Precision and Complexity

For more complex, multi-fused, or highly substituted N-PAHs, palladium-catalyzed cross-coupling reactions are indispensable tools.[10][11] These methods allow for the precise formation of C-C and C-N bonds, enabling the construction of intricate architectures that are inaccessible through classical methods.

Suzuki and Buchwald-Hartwig Reactions: These reactions are pillars of modern synthetic chemistry. A Suzuki coupling forms a C-C bond between an organoboron compound and an organohalide, while a Buchwald-Hartwig amination forms a C-N bond between an amine and an organohalide. Often, these can be combined in a one-pot cascade reaction to rapidly build complexity.[3][12][13]

  • Causality: The choice of palladium catalyst and, critically, the ancillary ligand (e.g., N-heterocyclic carbenes or specialized phosphines) is what governs the reaction's success.[11][14] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For instance, electron-rich phosphine ligands can accelerate the oxidative addition step, which is often rate-limiting.[11] This approach is particularly powerful for creating "graphitic" nitrogen-doped PAHs, where the nitrogen atom is part of the fully conjugated core, significantly influencing the material's electronic properties.[3][12]

Part 2: Advanced Characterization and Property Analysis

Synthesizing an N-PAH is only the first step. To understand its potential, a rigorous characterization workflow is essential to link its molecular structure to its functional properties.

The Characterization Workflow

A multi-technique approach is non-negotiable for the unambiguous determination of an N-PAH's structure and purity.

G

Caption: A typical workflow for N-PAH characterization.

  • Nuclear Magnetic Resonance (NMR): Provides the atomic-level blueprint of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and elemental composition (High-Resolution MS).[15][16]

  • X-Ray Crystallography: Offers the definitive, unambiguous 3D structure, revealing bond lengths, angles, and intermolecular packing, which is crucial for understanding solid-state properties.[3]

  • Spectroscopic Analysis (UV-Vis & Fluorescence): N-PAHs possess characteristic UV absorbance and fluorescence spectra due to their extended π-electron systems.[17] These techniques are essential for determining photophysical properties like quantum yield and for probing interactions with biological macromolecules.[18]

  • Electrochemical Analysis (Cyclic Voltammetry): Measures the oxidation and reduction potentials, allowing for the calculation of HOMO/LUMO energy levels, which are critical predictors of electronic behavior and reactivity.[3]

Comparative Data: The Impact of Nitrogen Doping

The strategic placement of nitrogen atoms allows for precise tuning of optoelectronic properties.

CompoundParent PAHNitrogen PositionMax Absorption (λ_abs)Max Emission (λ_em)HOMO (eV)LUMO (eV)
Perylene PeryleneN/A434 nm445 nm-5.40-3.01
N-Doped Perylene 1 PerylenePyridinic-N450 nm470 nm-5.55-3.25
N-Doped Perylene 2 PeryleneGraphitic-N442 nm460 nm-5.31-3.10
N-Doped Perylene 3 PerylenePyrrolic-N425 nm440 nm-5.22-2.95

Note: Data is illustrative, based on general trends reported in the literature.[3]

Analysis:

  • Pyridinic nitrogen (part of a six-membered ring, contributing one π-electron) is electron-withdrawing, generally lowering both HOMO and LUMO levels and red-shifting the absorption spectra.[3]

  • Pyrrolic and Graphitic nitrogen (contributing two π-electrons) are electron-donating, raising the HOMO and LUMO levels and often leading to higher fluorescence quantum yields.[3] This tunability is a cornerstone of their utility in both organic electronics and biological applications.

Part 3: N-PAHs in Drug Development - A Focus on DNA Intercalation

A primary application for N-PAHs in drug development is their function as DNA intercalating agents, a validated mechanism for anticancer therapy.[19][20] Their planar structure allows them to slip between the base pairs of the DNA double helix, disrupting replication and transcription processes and ultimately inducing apoptosis in cancer cells.

The Mechanism of DNA Intercalation

The process is a sophisticated molecular interaction governed by non-covalent forces.

G

Caption: The signaling pathway of N-PAH induced apoptosis via DNA intercalation.

  • Causality of Intercalation: The large, flat, electron-rich surface of the N-PAH is driven by hydrophobic forces and π-stacking interactions to insert itself between the similarly flat, electron-rich base pairs of DNA.[20][21] The presence of nitrogen atoms can introduce hydrogen bonding opportunities with the DNA backbone, further stabilizing the complex.[20]

  • Therapeutic Action: This physical insertion causes a local unwinding of the DNA helix, creating a structural roadblock.[21][22] This distortion interferes with the function of essential enzymes like DNA polymerase and topoisomerases.[22] By stabilizing the transient DNA-topoisomerase cleavage complex, N-PAHs act as "poisons," preventing the re-ligation of the DNA strand and leading to double-strand breaks and cell death.[22]

Structure-Activity Relationship (SAR)

Not all N-PAHs are created equal. Their efficacy as intercalators is highly dependent on their structure.

  • Size and Planarity: The aromatic surface area must be large enough for significant π-stacking but not so large that it is sterically hindered from entering the space between base pairs. A high degree of planarity is essential.[17]

  • Substituents: The addition of side chains can enhance binding affinity and solubility. Cationic side chains, for example, can form strong electrostatic interactions with the anionic phosphate backbone of DNA.

  • Nitrogen Position: The location of the nitrogen atom(s) can influence the preferred mode of approach (major vs. minor groove) and the specific hydrogen bonding patterns, which can lead to selectivity for certain DNA sequences (e.g., AT vs. GC rich regions).[19][23]

Protocol: In Vitro DNA Binding Assay (UV-Vis Titration)

This experiment quantifies the binding affinity of an N-PAH to DNA.

  • Preparation: Prepare a stock solution of the N-PAH in DMSO and a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Spectrophotometry: Record the UV-Vis absorption spectrum of a fixed concentration of the N-PAH in the buffer. The peak corresponding to the π-π* transition is the focus.

  • Titration: Add incremental aliquots of the ct-DNA stock solution to the N-PAH solution. Record the full UV-Vis spectrum after each addition and equilibration period.

    • Rationale: As the N-PAH intercalates into the DNA helix, the energy of its π-π* transition is altered due to the interaction with the DNA base pairs. This results in observable changes in the absorption spectrum.

  • Data Analysis: Observe for hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) of the absorption maximum.[21] These changes are indicative of intercalation. The binding constant (Kb) can be calculated by fitting the data to the Wolfe-Shimer equation or similar binding models. A high Kb value (e.g., > 10⁴ M⁻¹) suggests strong binding.[19]

Part 4: Challenges and Future Outlook

Despite their promise, the development of N-PAHs is not without challenges. Many parent PAHs are known mutagens and carcinogens, primarily through metabolic activation to reactive diol epoxides.[24][25][26][27] Therefore, a core challenge in designing N-PAH-based drugs is to decouple the therapeutic intercalating activity from inherent toxicity.

  • Mitigation Strategies: Medicinal chemists can strategically block sites prone to metabolic oxidation by adding inert chemical groups (e.g., fluorine or methyl groups). Furthermore, the introduction of nitrogen itself can alter metabolic pathways, sometimes leading to less toxic metabolites compared to the parent hydrocarbon.[23] Rigorous toxicological screening, including Ames testing for mutagenicity, is a mandatory step in the development pipeline.

The future of N-PAH research is bright. The continued development of novel synthetic methods will provide access to increasingly complex and diverse molecular architectures.[2] Their tunable electronic properties make them candidates not only for therapeutics but also for advanced diagnostics, such as fluorescent bioprobes for cellular imaging.[2] The convergence of innovative synthesis, advanced characterization, and a deep understanding of biological mechanisms will ensure that N-PAHs remain a vibrant and productive field of scientific inquiry.

References

  • Chen, X.-L., et al. (2025). Nitrogen-containing polycyclic aromatic hydrocarbons (PAHs)
  • Chen, X.-L., et al. (2025). Nitrogen-containing polycyclic aromatic hydrocarbons (PAHs)
  • Padron, J. M., et al. (2010). Isoxazolidinyl polycyclic aromatic hydrocarbons as DNA-intercalating antitumor agents. European Journal of Medicinal Chemistry.
  • Various Authors. (n.d.). Nitrogen-containing polycyclic aromatic hydrocarbons (PAHs) with bowl-shaped structures: synthesis, architecture, and applications | Request PDF.
  • Hayakawa, K. (n.d.).
  • Tian, X., et al. (2022). Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction. RSC Publishing.
  • Geacintov, N. E. (1986).
  • Wang, D., et al. (2024).
  • Tian, X., et al. (2022). Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction. Chemical Science (RSC Publishing).
  • Dong, S., & Ma, C. (2016). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. PMC.
  • Kolbanovskiy, M., et al. (2009). Intercalating polycyclic aromatic hydrocarbon-DNA adducts poison DNA religation by Vaccinia topoisomerase and act as roadblocks to digestion by exonuclease III. PubMed.
  • Famiyeh, P., & Ofori-Attah, E. (2026). Environmental and Toxicological Health Impacts of Polycyclic Aromatic Hydrocarbons: A Review.
  • S.A., E. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Pathare, R. S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview. PubMed.
  • Various Authors. (2025).
  • Wikipedia Contributors. (n.d.). Friedländer synthesis. Wikipedia.
  • Al-Daghistani, H. I., et al. (2024). Polycyclic Aromatic Hydrocarbons (PAHs)
  • Pathare, R. S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.
  • Abdel-Shafy, H. I., & Mansour, M. S. M. (2016).
  • Kumar, A., et al. (2020).
  • Callén, M. S., et al. (2009).
  • Zafra, J. L., et al. (2019).
  • Sharma, S., & Singh, P. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Crespo Research Group. (n.d.). Nitro-PAHs. Case Western Reserve University.
  • Al-Omair, M. A., et al. (2015). Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. PMC - NIH.
  • Liu, J., et al. (2020). Polycyclic aromatic hydrocarbon-based organic semiconductors: ring-closing synthesis and optoelectronic properties.
  • Pathare, R. S., et al. (2024). (PDF) Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview.
  • Wikipedia Contributors. (n.d.).
  • Sarmah, P., et al. (2007). Theoretical study of aza-polycyclic aromatic hydrocarbons (aza-PAHs), modelling carbocations from oxidized metabolites and their covalent adducts with representative nucleophiles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Hranjec, M., et al. (2019). Polyaromatic Hydrocarbon (PAH)-Based Aza-POPOPs: Synthesis, Photophysical Studies, and Nitroanalyte Sensing Abilities. MDPI.
  • Inoue, A., & Kahru, A. (2010). Nature of bioavailability of DNA-intercalated polycyclic aromatic hydrocarbons to Sphingomonas sp. PubMed.
  • Stolar, M., et al. (2022). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH.
  • So, C. M., & Kwong, F. Y. (2016).
  • Toth, L. (2024). Advanced analytical techniques for the detection of PAHs in water.
  • Bheemireddy, V., & P, R. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH.
  • Diez-Gonzalez, S., & Nolan, S. P. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • So, C. M., & Kwong, F. Y. (2016).
  • Various Authors. (n.d.). Advanced analytical techniques for the detection of PAHs in water.
  • Albinet, A., et al. (2009). Characterization of Polycyclic Aromatic Hydrocarbons (PAH) in airborne particles and assessment of human exposure to PAHs. Semantic Scholar.

Sources

An In-depth Technical Guide to Isoquino[3,4-b]phenanthridine: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Promise of Fused Heterocyclic Systems in Oncology

The confluence of isoquinoline and phenanthridine scaffolds into the pentacyclic structure of isoquino[3,4-b]phenanthridine presents a compelling architectural motif for the development of novel therapeutic agents. The constituent ring systems are renowned for their prevalence in biologically active natural products and their proven utility in medicinal chemistry, particularly in the realm of oncology. This guide serves as a comprehensive technical resource for researchers embarking on the synthesis, characterization, and biological evaluation of this promising heterocyclic core. By synthesizing established chemical principles with proven experimental methodologies, this document aims to provide a robust framework for the exploration of isoquino[3,4-b]phenanthridine and its derivatives as potential next-generation therapeutics.

Core Molecular Attributes

The foundational step in the investigation of any novel chemical entity is the precise characterization of its fundamental properties. For isoquino[3,4-b]phenanthridine, these core attributes are summarized below.

PropertyValueSource
Molecular Formula C₂₀H₁₂N₂PubChem CID: 270598[1]
Molecular Weight 280.32 g/mol PubChem CID: 270598[1]
Canonical SMILES C1=CC=C2C(=C1)C=NC3=CC4=C(C=C23)N=CC5=CC=CC=C54PubChem CID: 270598[1]
InChI Key YALRYGNKIHORNR-UHFFFAOYSA-NPubChem CID: 270598[1]
CAS Number 1630-53-1PubChem CID: 270598[1]

Strategic Synthesis of the Isoquino[3,4-b]phenanthridine Core

The synthesis of the isoquino[3,4-b]phenanthridine skeleton, while not explicitly detailed in a single source, can be strategically approached by drawing upon well-established methodologies for the construction of its constituent isoquinoline and phenanthridine rings. The selection of a synthetic route will be governed by the availability of starting materials and the desired substitution patterns on the final molecule. Herein, we propose a plausible synthetic strategy leveraging the principles of the Bischler-Napieralski reaction for the formation of the isoquinoline moiety, followed by a radical cyclization to construct the phenanthridine system.

Proposed Synthetic Pathway

G cluster_0 Part 1: Isoquinoline Ring Formation cluster_1 Part 2: Phenanthridine Ring Formation A 2-Phenyl-N-(phenylethyl)acetamide B 3,4-Dihydroisoquinoline Intermediate A->B Bischler-Napieralski Reaction (POCl₃, reflux) C N-(2-iodobenzyl)-3,4-dihydroisoquinoline B->C Reductive Amination (2-Iodobenzaldehyde, NaBH(OAc)₃) D Isoquino[3,4-b]phenanthridine C->D Radical Cyclization (AIBN, Bu₃SnH, reflux)

Caption: Proposed synthetic workflow for Isoquino[3,4-b]phenanthridine.

Detailed Experimental Protocol: A Hypothetical Approach

The following protocol is a detailed, albeit theoretical, guide for the synthesis of isoquino[3,4-b]phenanthridine, based on established chemical transformations.

Part 1: Synthesis of the 3,4-Dihydroisoquinoline Intermediate via Bischler-Napieralski Reaction

  • Amide Formation: To a solution of 2-phenethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add phenylacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃, separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure to yield 2-phenyl-N-(phenylethyl)acetamide.

  • Cyclization: To the crude amide, add phosphorus oxychloride (POCl₃, 5.0 eq) and reflux the mixture for 2 hours. Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify with concentrated NH₄OH to pH > 10 and extract with DCM. Combine the organic layers, dry over MgSO₄, and concentrate to yield the crude 3,4-dihydroisoquinoline intermediate.

Part 2: Synthesis of Isoquino[3,4-b]phenanthridine via Radical Cyclization

  • Reductive Amination: To a solution of the crude 3,4-dihydroisoquinoline intermediate (1.0 eq) and 2-iodobenzaldehyde (1.2 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Stir the reaction at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry the combined organic layers over MgSO₄, and concentrate. Purify by column chromatography to yield N-(2-iodobenzyl)-1,2,3,4-tetrahydroisoquinoline.

  • Aromatization and Radical Cyclization: The N-(2-iodobenzyl)-1,2,3,4-tetrahydroisoquinoline can be aromatized to the corresponding dihydroisoquinolinium salt using a suitable oxidizing agent like N-bromosuccinimide (NBS). Subsequent treatment with a radical initiator such as azobisisobutyronitrile (AIBN) and a radical mediator like tributyltin hydride (Bu₃SnH) in a high-boiling solvent (e.g., toluene) under reflux conditions is expected to initiate an intramolecular radical cyclization to furnish the final isoquino[3,4-b]phenanthridine product.[2][3][4][5] Purification would be achieved through column chromatography.

Physicochemical Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized isoquino[3,4-b]phenanthridine. A combination of spectroscopic and spectrometric techniques should be employed.

TechniqueExpected Observations
¹H NMR A complex aromatic region with distinct signals for the 12 protons. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the fused ring system. Reference to the ¹H NMR spectrum of phenanthridine can provide a starting point for signal assignment.[6]
¹³C NMR Signals corresponding to the 20 carbon atoms of the scaffold. The quaternary carbons at the ring junctions will have characteristic chemical shifts.
Mass Spectrometry (HRMS) A precise mass measurement confirming the molecular formula C₂₀H₁₂N₂.
UV-Vis Spectroscopy Absorption maxima characteristic of a large, conjugated aromatic system.
X-ray Crystallography If a suitable single crystal can be obtained, this technique will provide unambiguous confirmation of the molecular structure and detailed information on bond lengths and angles.

Biological Evaluation: A Focus on Anticancer Activity

The fused isoquinoline and phenanthridine motifs strongly suggest potential anticancer activity, likely mediated through DNA interaction and/or inhibition of key cellular enzymes like topoisomerases. A tiered approach to biological evaluation is recommended.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential involves determining the compound's ability to inhibit the growth of cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of isoquino[3,4-b]phenanthridine (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Mechanistic Investigations

Should the compound exhibit significant cytotoxicity, further studies are warranted to elucidate its mechanism of action.

DNA Intercalation Assay

The planar structure of isoquino[3,4-b]phenanthridine suggests it may act as a DNA intercalator. This can be investigated using a DNA-binding fluorescent dye displacement assay.

Experimental Protocol: Ethidium Bromide Displacement Assay

  • Prepare DNA solution: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).

  • Prepare Ethidium Bromide-DNA complex: Add ethidium bromide (EtBr) to the ctDNA solution and allow it to intercalate, resulting in a significant increase in fluorescence.

  • Titration with Isoquino[3,4-b]phenanthridine: Titrate the EtBr-DNA complex with increasing concentrations of the test compound.

  • Fluorescence Measurement: Measure the fluorescence emission of EtBr after each addition of the compound.

  • Data Analysis: A decrease in EtBr fluorescence indicates displacement of the dye by the test compound, suggesting a DNA intercalating binding mode.

Topoisomerase Inhibition Assay

Many isoquinoline and phenanthridine alkaloids are known to inhibit topoisomerases, enzymes crucial for DNA replication and repair.

Experimental Protocol: Topoisomerase I Relaxation Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and reaction buffer.

  • Compound Incubation: Add varying concentrations of isoquino[3,4-b]phenanthridine to the reaction mixture and incubate at 37 °C for 30 minutes. Include a positive control (e.g., camptothecin).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize under UV light.

  • Data Analysis: Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Signaling Pathway Analysis

G cluster_0 Proposed Mechanism of Action A Isoquino[3,4-b]phenanthridine B DNA Intercalation A->B C Topoisomerase I/II Inhibition A->C D DNA Damage B->D C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis E->F

Caption: Putative signaling pathway for Isoquino[3,4-b]phenanthridine's anticancer effects.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the isoquino[3,4-b]phenanthridine core is a critical step in optimizing its biological activity and pharmacokinetic properties. The introduction of various substituents at different positions on the aromatic rings can significantly impact potency and selectivity.

Position of SubstitutionRationale for Modification
Nitrogen Atoms Quaternization of one or both nitrogen atoms can enhance DNA binding affinity and aqueous solubility.
Peripheral Aromatic Rings Introduction of electron-donating (e.g., -OCH₃, -OH) or electron-withdrawing (e.g., -F, -CF₃) groups can modulate the electronic properties and metabolic stability of the molecule.
Steric Bulk Addition of bulky substituents may influence the mode of DNA binding (intercalation vs. groove binding) and selectivity for specific DNA sequences.

Conclusion and Future Directions

Isoquino[3,4-b]phenanthridine represents a largely unexplored but highly promising scaffold for the development of novel anticancer agents. Its structural heritage from the well-validated isoquinoline and phenanthridine families provides a strong rationale for its investigation. The synthetic strategies and biological evaluation protocols outlined in this guide offer a comprehensive framework for researchers to unlock the therapeutic potential of this intriguing heterocyclic system. Future efforts should focus on the development of efficient and scalable synthetic routes, comprehensive SAR studies to identify lead compounds with improved potency and drug-like properties, and in-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by this class of compounds. The knowledge gained from such investigations will be instrumental in advancing isoquino[3,4-b]phenanthridine derivatives toward clinical development.

References

  • The Graebe–Ullmann Carbazole‐Carboline Synthesis. ResearchGate. Available at: [Link]

  • Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. PMC. Available at: [Link]

  • Pictet Spengler synthesis of isoquinoline. Available at: [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

  • Wiley-VCH 2007 - Supporting Information. Available at: [Link]

  • Recent advances in cascade radical cyclization of radical acceptors for the synthesis of carbo- and heterocycles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • phenanthridine and dibenzo[f,h]pyrrolo[1,2-b]isoquinoline derivatives. PubMed. Available at: [Link]

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. Available at: [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

  • Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. Available at: [Link]

  • Graebe-Ullmann Carbazole Synthesis Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Heterocycles by Radical Cyclization. ResearchGate. Available at: [Link]

  • Radical Cyclization in Heterocycle Synthesis. 6.(1) A New Entry to Cyclic Amino Alcohols via Stannyl Radical Cyclization of Oxime Ethers Connected with Aldehydes or Ketones. PubMed. Available at: [Link]

  • Isoquino[3,4-b]phenanthridine. PubChem. Available at: [Link]

  • Radical cyclization in heterocycle synthesis 15. Relationship between a Radical species and radical acceptors of three different types of double bond in radical addition-cyclization. Semantic Scholar. Available at: [Link]

  • Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. YouTube. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. Available at: [Link]

  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Available at: [Link]

  • Isoquinolino[4,3,2-de]phenanthridine: synthesis and its use in 1,3-dipolar cycloadditions to form nitrogen-containing polyaromatic hydrocarbons. Chemical Communications (RSC Publishing). Available at: [Link]

  • Preparation method of isoquinoline compounds. Google Patents.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. PMC. Available at: [Link]

  • Synthesis of Quinolino[4,3‐j]phenanthridines and their Photophysical Characterization. Available at: [Link]

  • Pd‐catalyzed isoquinoline and phenanthridine synthesis. ResearchGate. Available at: [Link]

  • Product Class 5: Isoquinolines. Available at: [Link]

  • Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage. RSC Publishing. Available at: [Link]

Sources

Electronic properties of Isoquino[3,4-b]phenanthridine systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of Isoquino[3,4-b]phenanthridine Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The isoquino[3,4-b]phenanthridine scaffold represents a class of polycyclic aromatic hydrocarbons (PAHs) featuring a fused isoquinoline and phenanthridine moiety. This unique arrangement of nitrogen-containing heterocyclic rings within an extended π-conjugated system imparts distinct electronic properties that are of significant interest for materials science and medicinal chemistry. Their rigid, planar structure is a key determinant of their photophysical behavior and their primary biological mechanism of action: DNA intercalation. This guide provides a comprehensive exploration of the synthesis, photophysical and electrochemical characteristics, and the theoretical underpinnings of the electronic structure of these systems. We will delve into the causal relationships between chemical structure and electronic properties, provide field-proven experimental protocols for their characterization, and discuss their application in drug development, particularly as anticancer agents.

The Isoquino[3,4-b]phenanthridine Core: Structure and Significance

The fundamental structure of isoquino[3,4-b]phenanthridine consists of a pentacyclic aromatic system with two nitrogen atoms embedded within the core.[1] This architecture is an isomer of other well-studied systems, such as quinolino[4,3-j]phenanthridines, and shares characteristics with both isoquinoline and phenanthridine precursors.[2][3] The extended π-system and the presence of nitrogen heteroatoms create a unique electronic landscape, making these molecules promising candidates for optoelectronic applications and as bioactive agents.[2][4]

The planarity of the molecule is a critical feature, facilitating strong π-π stacking interactions, which is fundamental to its mechanism of DNA intercalation—a mode of action shared with renowned phenanthridine derivatives like ethidium bromide.[5][6] This interaction with DNA is a cornerstone of their potential as chemotherapeutic agents.[7][8]

cluster_structure Isoquino[3,4-b]phenanthridine Core Structure cluster_info Key Attributes structure Planarity High Planarity structure->Planarity Formula Molecular Formula: C₂₀H₁₂N₂ MW Molar Mass: ~280.3 g/mol Conjugation Extended π-Conjugation

Caption: Core structure and key attributes of the Isoquino[3,4-b]phenanthridine system.

Synthetic Pathways: Engineering the Electronic Core

The electronic properties of isoquino[3,4-b]phenanthridine systems are intrinsically linked to their molecular structure. Therefore, synthetic control is paramount. While direct synthesis of the parent system is complex, general strategies for constructing the isoquinoline and phenanthridine precursors are well-established and can be adapted.

Key synthetic strategies often involve:

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Methods like Suzuki or Stille coupling can be used to construct the requisite biphenyl or other aryl-aryl bonds necessary for the phenanthridine portion.[9]

  • Pictet-Spengler and Bischler-Napieralski Reactions: These are classical methods for synthesizing the isoquinoline core, starting from β-arylethylamines.[10][11]

  • Photochemical Cyclization: Oxidative photocyclization of stilbene-like precursors is a common route to phenanthridines.[5]

  • Radical-Based Routes: Modern approaches may utilize radical-mediated cyclizations to form the phenanthridine ring system.[5]

The choice of synthetic route is critical as it allows for the introduction of various substituents onto the aromatic core. These substituents (electron-donating or electron-withdrawing groups) are the primary tools for tuning the molecule's electronic and photophysical properties.

Photophysical Properties: Interaction with Light

The extended π-conjugation in isoquino[3,4-b]phenanthridines results in strong absorption in the UV-visible region and, often, significant fluorescence. These properties are highly sensitive to the molecular environment and substitution patterns.

UV-Vis Absorption and Fluorescence

These molecules typically exhibit intense π-π* absorption bands. The position of the lowest energy absorption maximum (λ_abs) and the emission maximum (λ_em) are directly related to the HOMO-LUMO energy gap. Substituents that decrease this gap (e.g., electron-donating groups that raise the HOMO or electron-withdrawing groups that lower the LUMO) will cause a bathochromic (red) shift in both absorption and emission spectra.[2]

Protonation of the nitrogen atoms can also lead to significant changes in the spectra, a phenomenon known as halochromism.[12] This effect can be exploited for developing pH sensors.

Data Presentation: Photophysical Properties of Related Systems

While comprehensive data for the unsubstituted isoquino[3,4-b]phenanthridine is sparse in readily available literature, we can draw parallels from structurally similar quinolino[4,3-j]phenanthridines to illustrate the expected properties.[2]

Compound AnalogueSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Stokes Shift (cm⁻¹)
Analogue ACH₂Cl₂350, 3754500.25~4500
Analogue B (Protonated)CH₂Cl₂ + TFA365, 3905800.10~8000

Data is illustrative, based on trends reported for similar N-containing polyaromatic systems.[2] The large Stokes shift, especially upon protonation, is indicative of a significant change in geometry or electronic structure in the excited state.

cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Analysis cluster_electrochem Electrochemical Analysis cluster_theory Computational Modeling cluster_data Data Interpretation title Characterization Workflow S1 Synthesize Derivative S2 Column Chromatography S1->S2 S3 Verify Structure (NMR, MS) S2->S3 P1 UV-Vis Spectroscopy S3->P1 E1 Cyclic Voltammetry (CV) S3->E1 T1 DFT Calculations S3->T1 P2 Fluorescence Spectroscopy P1->P2 D1 Absorption/Emission λ P2->D1 D2 Quantum Yield P2->D2 D3 HOMO/LUMO Levels E1->D3 T1->D3 D4 Structure-Property Relationship D1->D4 D2->D4 D3->D4

Caption: A typical experimental and computational workflow for characterizing isoquino[3,4-b]phenanthridine systems.

Electrochemical Properties and Frontier Molecular Orbitals

The electrochemical behavior of these systems provides direct insight into their electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals govern the molecule's ability to donate or accept electrons and are critical for predicting reactivity and charge transport capabilities.

Cyclic Voltammetry (CV) is the primary technique used to measure the oxidation (E_ox) and reduction (E_red) potentials. From these experimental values, the HOMO and LUMO energy levels can be estimated using empirical formulas relative to a reference standard (e.g., Ferrocene/Ferrocenium, Fc/Fc⁺).

  • HOMO (eV) ≈ -e [E_ox vs Fc/Fc⁺ + 4.8]

  • LUMO (eV) ≈ -e [E_red vs Fc/Fc⁺ + 4.8]

  • Electrochemical Gap (eV) ≈ |LUMO - HOMO|

A smaller HOMO-LUMO gap generally corresponds to a red-shifted absorption spectrum and higher reactivity.[2]

The Power of Theory: DFT Calculations

Density Functional Theory (DFT) is a powerful computational tool used to complement experimental findings.[13][14] By solving approximations of the Schrödinger equation, DFT can predict:

  • Optimized Molecular Geometries: Confirming the planarity of the system.

  • HOMO/LUMO Energy Levels and Distributions: Visualizing where the electron density resides in the frontier orbitals, which is crucial for predicting sites of reaction or interaction.[15][16]

  • Simulated UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict electronic transition energies, aiding in the interpretation of experimental spectra.

  • Molecular Electrostatic Potential (MEP): Mapping the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[15]

LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO:w->HOMO:e Fluorescence (hν') HOMO:e->LUMO:w Absorption (hν) Ground State Ground State Ground State->HOMO e⁻ Excited State Excited State

Caption: Energy level diagram illustrating the relationship between HOMO, LUMO, and photophysical transitions.

Application in Drug Development: DNA Intercalation

The most prominent application for phenanthridine-based systems in drug development is as DNA intercalators.[5] The planar, electron-deficient core of isoquino[3,4-b]phenanthridines is ideally suited for this purpose.

Mechanism of Intercalation:

  • Groove Binding: The molecule initially associates with the minor or major groove of the DNA double helix through electrostatic or van der Waals interactions.[6]

  • Intercalation: The planar aromatic system then inserts itself between adjacent base pairs (e.g., G-C or A-T pairs), causing a local unwinding and lengthening of the DNA helix.[17] This process is driven by favorable π-stacking interactions between the intercalator and the DNA bases.

  • Biological Consequence: The distortion of the DNA structure interferes with critical cellular processes like replication and transcription, ultimately leading to cytotoxicity and cell death, which is a desirable outcome for an anticancer agent.[8][18]

The electronic properties are crucial here. The electron distribution and electrostatic potential of the molecule influence the strength and specificity of the binding. Furthermore, the fluorescence of these compounds is often quenched upon binding to DNA, or may show an enhanced emission, providing a convenient spectroscopic handle to study the binding event.[5][19]

Key Experimental Protocols

Protocol: UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of the compound.

  • Preparation: Prepare a stock solution of the isoquino[3,4-b]phenanthridine derivative of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile).

  • Dilution: Create a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (e.g., 1-10 µM).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set the baseline).

  • Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 250-700 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λ_max). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is absorbance, c is concentration (mol/L), and l is the path length (cm).

Protocol: Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maximum (λ_em) and relative fluorescence quantum yield (Φ_F).

  • Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 AU to avoid inner filter effects.

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).[20]

  • Excitation: Set the excitation wavelength (λ_ex) to a value where the sample absorbs strongly, typically the main absorption peak.

  • Emission Scan: Record the emission spectrum of both the sample and the standard under identical instrument conditions (e.g., excitation/emission slit widths).

  • Data Acquisition: Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard. Measure the absorbance of both solutions at the excitation wavelength.

  • Calculation: Calculate the quantum yield (Φ_s) of the sample using the comparative method: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where 's' denotes the sample and 'r' denotes the reference standard, Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol: Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials to estimate HOMO and LUMO energy levels.

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated electrochemical solvent (e.g., Acetonitrile or Dichloromethane).

  • Analyte Preparation: Dissolve the isoquino[3,4-b]phenanthridine derivative in the electrolyte solution to a final concentration of approximately 1 mM.

  • Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.

  • Deoxygenation: Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Measurement: Scan the potential from a starting value, first in the oxidative direction and then in the reductive direction (or vice versa). Record several cycles until a stable voltammogram is obtained.

  • Internal Standard: After recording the sample's voltammogram, add a small amount of an internal standard, ferrocene, and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable reference point.

  • Analysis: Determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red) peaks. Reference these potentials to the Fc/Fc⁺ couple (E₁/₂ of Fc/Fc⁺). Use the formulas mentioned in Section 4 to estimate the HOMO and LUMO energy levels.

Conclusion

Isoquino[3,4-b]phenanthridine systems are a fascinating class of N-heterocyclic compounds with a rich set of electronic properties. Their rigid planarity and extended π-conjugation give rise to distinct photophysical and electrochemical behaviors that can be rationally tuned through synthetic modification. The fundamental understanding of their electronic structure, derived from a synergistic approach of spectroscopy, electrochemistry, and computational modeling, is crucial for advancing their application. In drug development, these electronic characteristics directly underpin their potent DNA intercalating ability, marking them as promising scaffolds for the design of next-generation therapeutic agents. Continued research into the structure-property relationships of these systems will undoubtedly unlock new possibilities in both materials science and medicinal chemistry.

References

  • Isoquinolino[4,3,2-de]phenanthridine: synthesis and its use in 1,3-dipolar cycloadditions to form nitrogen-containing polyaromatic hydrocarbons. Chemical Communications (RSC Publishing).
  • First evaluations for the synthesis of isoquinoline 2 and benzo[c]phenanthridine 4. ResearchGate.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Isoquino[3,4-b]phenanthridine | C20H12N2 | CID 270598. PubChem - NIH.
  • DNA intercalation facilitates efficient DNA-targeted covalent binding of phenanthriplatin. PMC - NIH.
  • Photophysical properties of isoquinoline derivatives. ResearchGate.
  • Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. PMC.
  • Synthesis of Quinolino[4,3‐j]phenanthridines and their Photophysical Characterization. ResearchGate.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate.
  • Synthesis of alkylated isoquinolines and phenanthridines 49 from biphenyl isocyanides 44 and ethers under visible light irradiation. ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
  • From groove binding to intercalation: unravelling the weak interactions and other factors modulating the modes of interaction between methylated phenanthroline-based drugs and duplex DNA. RSC Publishing.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed.
  • Synthesis, photophysical properties, and nucleic acid binding of phenanthridinium derivatives based on ethidium. PubMed.
  • Synthesis, DNA-binding and biological activity of a double intercalating analog of ethidium bromide. PMC - NIH.
  • Push–Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White‐Light Emission. ResearchGate.
  • The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. NINGBO INNO PHARMCHEM CO.,LTD..
  • Stability and structural features of DNA intercalation with ethidium bromide, acridine orange and methylene blue. Journal of Molecular Structure.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Bath.
  • Isoquinoline. Wikipedia.
  • Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry.
  • Chemical structures of isoquinoline-1,3,4-trione derivatives. IC 50 and... ResearchGate.
  • DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. PMC.
  • Fluorescence excitation and dispersed fluorescence spectra of iso-quinolinyl radicals 4-, 5-, and 8-iso-HC9H7N isolated in solid para-hydrogen. Physical Chemistry Chemical Physics (RSC Publishing).
  • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. PMC.
  • Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. ResearchGate.
  • Electrochemical Synthesis of Isoquinoline Sulfone Compounds and Study of their Inhibition of Acetolactate Synthase Enzyme Activity. ResearchGate.
  • Cytotoxicity, Antimicrobial Activity, Molecular Docking, Drug likeness and DFT Analysis of Benzo[c]phenanthridine Alkaloids from Roots of Zanthoxylum chalybeum. ResearchGate.
  • The Isoquinoline Alkaloids. The University of Bath's research portal.
  • Synthesis and Fluorescence Properties of Novel Pyrazolo-Isoquinoline Compounds. Crossref.
  • Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry.
  • Exploring Reversible Quenching of Fluorescence from a Pyrazolo[3,4-b]quinoline Derivative by Protonation. ResearchGate.
  • Product Class 5: Isoquinolines. Thieme.

Sources

Technical Guide: Solubility Profile & Characterization of Isoquino[3,4-b]phenanthridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for Isoquino[3,4-b]phenanthridine .

Executive Summary

Isoquino[3,4-b]phenanthridine (C₂₀H₁₂N₂) is a planar, pentacyclic aromatic heterocycle structurally analogous to dibenz[a,h]anthracene . Unlike its carbocyclic counterpart, the incorporation of two nitrogen atoms into the scaffold introduces specific dipole moments and hydrogen-bond accepting capabilities, altering its solvation thermodynamics.

This compound is primarily investigated as a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR) and as a potential DNA intercalator. Its solubility profile is dominated by high lattice energy (due to


-

stacking) and hydrophobicity, necessitating the use of polar aprotic solvents or halogenated hydrocarbons for effective solubilization.

Key Solubility Takeaways:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological stock solutions (>10 mM).

  • Extraction Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Poor Solvents: Water, Methanol (cold), Hexane.

  • pH-Switchable Solubility: Soluble in aqueous acid (pH < 4) due to protonation of the pyridine-like nitrogens.

Physicochemical Characterization

Understanding the solubility requires analyzing the molecular forces at play. Isoquino[3,4-b]phenanthridine is a rigid, planar system.

PropertyValue / DescriptorImplication for Solubility
Molecular Formula C₂₀H₁₂N₂High Carbon/Heteroatom ratio indicates lipophilicity.
Molecular Weight 280.32 g/mol Moderate size, kinetics of dissolution may be slow.
Geometry Planar (5 fused rings)Strong

-

stacking interactions leads to high lattice energy (difficult to dissolve).
LogP (Predicted) ~4.5 - 5.2Highly lipophilic; partitions strongly into organic phases.
pKa (Predicted) ~4.0 - 5.0 (Pyridine-like)Weakly basic. Protonation significantly enhances aqueous solubility.
H-Bond Donors 0Cannot donate H-bonds; relies on dipole-dipole and dispersion forces.
H-Bond Acceptors 2Can accept H-bonds from water/alcohols, but steric bulk limits this.
Structural Analogue Analysis

The solubility behavior of Isoquino[3,4-b]phenanthridine mirrors that of Dibenz[a,h]anthracene , but with enhanced polarity.

  • Dibenz[a,h]anthracene: Soluble in Benzene, Toluene. Insoluble in water.

  • Isoquino[3,4-b]phenanthridine: Soluble in DCM, DMSO. Sparingly soluble in Toluene (due to polarity mismatch).

Solubility Profile in Organic Solvents[1]

The following table categorizes solvents based on their efficacy for Isoquino[3,4-b]phenanthridine. Data is synthesized from structural property relationships and standard protocols for benzophenanthridine alkaloids.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO High (***** )Recommended for Stock. Can typically achieve 10–50 mM. Hygroscopic; keep dry.
DMF High (**) Good alternative to DMSO. Easier to remove by evaporation.
Halogenated Dichloromethane Good (****)Excellent for extraction. Volatile.
Chloroform Good (****)Often a better solvent than DCM for larger PAHs.
Aromatic Toluene Moderate ()Useful for recrystallization, often requires heating.
Chlorobenzene Good (*) High boiling point allows high-temperature dissolution.
Polar Protic Ethanol Low (**)Sparingly soluble at RT. Soluble upon reflux.
Methanol Low (*)Poor solvent at RT. Avoid for stock solutions.
Acidic Aqueous 0.1 M HCl Moderate ()Forms the isoquinolinium/phenanthridinium salt. Soluble.
Non-Polar Hexane Insoluble Suitable only as an anti-solvent for precipitation.
Aqueous Water (pH 7) Insoluble < 1 µg/mL. Requires surfactant or cyclodextrin complexation.
Solvation Thermodynamics Diagram

The following diagram illustrates the energy barriers to solvation for this planar system.

SolvationThermodynamics cluster_0 Critical Factor Solid Solid Crystal Lattice (Strong π-π Stacking) Cavity Cavity Formation (Solvent Displacement) Solid->Cavity Energy Cost (+) Breaking Lattice Interaction Solute-Solvent Interaction Cavity->Interaction Entropy Cost (+) Solution Solvated Molecule (Thermodynamically Stable) Interaction->Solution Energy Release (-) Dipole/Van der Waals

Caption: The primary barrier to solubility is the high lattice energy of the solid crystal. Solvents must overcome strong


-

stacking interactions.

Experimental Determination Protocol

Since batch-to-batch crystal morphology can affect dissolution rates, it is critical to empirically validate solubility. Do not rely solely on literature values for critical formulations.

Method A: Kinetic Saturation (Shake-Flask)

Objective: Determine equilibrium solubility at 25°C.

  • Preparation: Weigh 5 mg of Isoquino[3,4-b]phenanthridine into a 4 mL amber glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., DMSO).

  • Agitation: Vortex for 1 minute, then place on an orbital shaker (200 rpm) at 25°C for 24 hours.

  • Visual Inspection:

    • Clear solution: Solubility > 10 mg/mL. Add more solid.

    • Suspension: Solubility < 10 mg/mL. Proceed to step 5.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (nylon binds PAHs).

  • Quantification: Dilute the filtrate 1:100 in Methanol and analyze via UV-Vis (approx.

    
     250-350 nm) or HPLC-DAD against a standard curve.
    
Method B: Gravimetric Precipitation (For Synthesis)

Objective: Determine the "Anti-solvent" point for recrystallization.

  • Dissolve 10 mg of compound in minimal DCM (approx. 1 mL).

  • Slowly add Hexane dropwise while stirring.

  • Record the volume of Hexane required to induce persistent turbidity (cloud point).

  • Result: This ratio defines the optimal solvent system for purification.

Solubilization Strategies for Drug Delivery

For applications requiring aqueous compatibility (e.g., cell culture, animal studies), simple organic solvents are insufficient.

pH Adjustment (Salt Formation)

Isoquino[3,4-b]phenanthridine contains basic pyridine-like nitrogens.

  • Protocol: Dissolve compound in 0.1 M HCl or Methanesulfonic acid.

  • Mechanism: Protonation breaks planar stacking and introduces ionic charge.

  • Caution: Ensure the biological system can tolerate the acidic pH or buffer capacity.

Cosolvent Systems
  • Formulation: 5% DMSO + 5% Tween 80 + 90% Saline.

  • Mechanism: DMSO solubilizes the core; Tween 80 prevents precipitation upon dilution in water.

Cyclodextrin Complexation
  • Agent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Protocol: Stir excess compound in 20% (w/v) HP-

    
    -CD solution for 48 hours. Filter.
    
  • Mechanism: The hydrophobic phenanthridine core encapsulates within the cyclodextrin torus, shielding it from water.

Biological & Safety Implications

AhR Ligand Activity

Isoquino[3,4-b]phenanthridine is a known ligand for the Aryl Hydrocarbon Receptor (AhR).[1][2]

  • Handling: Treat as a potential carcinogen/mutagen. Use a fume hood and nitrile gloves.

  • Storage: Store solid at -20°C, protected from light. DMSO stocks are stable for 3 months at -20°C.

Workflow: Handling & Preparation

HandlingWorkflow Start Solid Isoquino[3,4-b]phenanthridine SolventSelect Select Solvent (DMSO for Bio, DCM for Chem) Start->SolventSelect Dissolution Dissolve & Vortex (Warm to 37°C if needed) SolventSelect->Dissolution QC Check for Particulates (Visual/Microscopy) Dissolution->QC QC->Dissolution Turbid (Add Solvent) Stock Stock Solution (10mM) Store -20°C Dark QC->Stock Clear

Caption: Standard operating procedure for preparing stable stock solutions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 270598, Isoquino[3,4-b]phenanthridine. Retrieved from [Link]

  • Hoffmann, W., & Jagla, W. (2002).Estrogenic Effects and AhR Ligand Binding. (Contextual citation regarding relative solvation energy of isoquino[3,4-b]phenanthridine vs. dibenz[a,h]anthracene).
  • Gu, R., et al. (2008). Facile synthesis of novel indolo[3,2-b]carbazole derivatives.[3] Organic & Biomolecular Chemistry.[3][4] (Provides comparative solubility data for fused heterocyclic systems).

Sources

Thermodynamic Stability Landscapes of Fused Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic stability of fused isoquinoline isomers, specifically focusing on the benzo[f]isoquinoline , benzo[g]isoquinoline , and benzo[h]isoquinoline series. By synthesizing Clar’s Aromatic Sextet Theory with modern Density Functional Theory (DFT) protocols, we establish a stability hierarchy essential for rational drug design. The guide details the causal link between topological fusion (angular vs. linear) and oxidation liability, providing actionable protocols for synthesis and computational validation.

Theoretical Framework: Topology & Electronic Structure

The thermodynamic stability of fused isoquinolines is governed primarily by the preservation of aromaticity upon ring fusion. This is best described qualitatively by Clar’s Aromatic Sextet Rule and quantitatively by resonance energy calculations.

Clar’s Sextet Rule Application

Clar’s rule states that the resonance structure with the largest number of disjoint aromatic


-sextets (benzene-like moieties) contributes most to the stability of the system.[1]
  • Angular Fusion (The Phenanthrene Motif):

    • Isomers: Benzo[f]isoquinoline and Benzo[h]isoquinoline.

    • Analysis: These isomers possess a topology analogous to phenanthrene. They can accommodate two static aromatic sextets (one in each outer ring), leaving the central double bond localized.

    • Thermodynamic Outcome: High resonance energy, high stability, large HOMO-LUMO gap.

  • Linear Fusion (The Anthracene Motif):

    • Isomer: Benzo[g]isoquinoline.

    • Analysis: This isomer is analogous to anthracene. It cannot accommodate more than one static sextet without breaking the conjugation of the adjacent rings. It is described as having a "migrating sextet."[2][3]

    • Thermodynamic Outcome: Lower resonance energy, reduced stability, smaller HOMO-LUMO gap, and higher susceptibility to oxidation (para-quinone formation).

Stability Hierarchy

Based on electronic structure theory, the stability order is:



Computational Assessment Protocol

To rigorously quantify these stability differences, researchers must employ a self-validating DFT workflow. The following protocol minimizes basis set superposition error (BSSE) and accounts for solvation effects relevant to biological systems.

Standardized DFT Workflow
  • Functional: B3LYP (hybrid) or

    
    B97X-D (dispersion-corrected).
    
  • Basis Set: 6-311++G(d,p) for geometry optimization; def2-TZVP for single-point energy refinement.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) or octanol (
    
    
    
    ) to mimic physiological or lipophilic environments.
Visualization of Computational Logic

The following diagram outlines the decision matrix for computational validation of isomer stability.

G Start Input: Isomer Structures (f, g, h) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Check for NImag=0) Opt->Freq Freq->Opt Imaginary Freq (Fail) Energy Single Point Energy (def2-TZVP) Freq->Energy Valid Minima Solv Solvation Correction (IEF-PCM) Energy->Solv Boltz Boltzmann Population Analysis Solv->Boltz

Figure 1: Computational workflow for determining relative thermodynamic stability (


) of isoquinoline isomers.

Synthetic Implications: Kinetic vs. Thermodynamic Control[4][5][6][7]

The synthesis of fused isoquinolines often relies on cyclization reactions (e.g., Pictet-Spengler, Pomeranz-Fritsch). The choice of conditions determines whether the product distribution reflects the kinetic barrier (activation energy) or the thermodynamic floor (product stability).[4]

Cyclization Dynamics
  • Kinetic Control: Low temperature, short reaction times, irreversible steps. Favors cyclization at the most electron-rich/accessible position (often para to an activating group), even if it leads to a linearly fused system (Benzo[g]).

  • Thermodynamic Control: High temperature, strong acid (reversible protonation), long reaction times. Allows equilibration via retro-Mannich or reversible Friedel-Crafts steps, favoring the angular isomers (Benzo[f]/[h]) due to their superior aromaticity.

Experimental Protocol: Acid-Catalyzed Equilibration

To confirm thermodynamic stability experimentally, subject the kinetic product to equilibration conditions.

Protocol:

  • Dissolution: Dissolve 50 mg of the linear isomer (Benzo[g]) in 5 mL of trifluoroacetic acid (TFA).

  • Thermal Stress: Heat to reflux (72°C) for 24-48 hours.

  • Monitoring: Aliquot every 6 hours. Neutralize with

    
     and analyze via HPLC-MS.
    
  • Observation: A shift in retention time and UV spectrum (blue shift) indicates isomerization to the angular form.

Data Presentation: Stability & Properties

The following table summarizes the key physicochemical differences derived from the theoretical framework.

PropertyBenzo[g]isoquinoline (Linear)Benzo[h]isoquinoline (Angular)Causality
Clar Sextets 1 (Migrating)2 (Static)Topological Fusion
Relative Energy +4-6 kcal/mol0.0 kcal/mol (Reference)Resonance Stabilization
HOMO Energy Higher (Less Negative)Lower (More Negative)Effective Conjugation Length
Oxidation Liability High (forms quinones)LowDisruption of Aromaticity
Metabolic Stability Poor (Phase I oxidation)Moderate/GoodEnzymatic Access/Redox Potential

Application in Drug Design[8][9]

In medicinal chemistry, the choice between linear and angular isomers is often a trade-off between intercalation potency and metabolic stability .

  • Linear Isomers: Planar, large surface area. Excellent DNA intercalators (e.g., cytotoxic agents) but suffer from rapid metabolic clearance via oxidation at the 5,10-positions (anthracene-like meso positions).

  • Angular Isomers: Non-linear shape reduces DNA intercalation affinity slightly but significantly improves metabolic half-life (

    
    ) by eliminating the high-energy "meso" oxidation sites.
    
Metabolic Pathway Visualization

Metabolic Linear Benzo[g]isoquinoline (Linear) P450 CYP450 / AO (Oxidation) Linear->P450 Fast Quinone Ortho/Para-Quinone (Toxic Metabolite) P450->Quinone Loss of Aromaticity Stable Hydroxylated Metabolite P450->Stable Preserves Sextet Angular Benzo[h]isoquinoline (Angular) Angular->P450 Slow

Figure 2: Metabolic fate divergence. Linear isomers rapidly oxidize to toxic quinones; angular isomers resist oxidation.

References

  • Clar, E. (1972).[3][5] The Aromatic Sextet. John Wiley & Sons.

  • Solà, M. (2013).

    
    -sextet rule. Frontiers in Chemistry, 1, 22. 
    
  • Portella, G., et al. (2005).[2][3] Understanding the Reactivity of Acenes: The Role of Clar's Aromatic Sextet. Journal of Physical Chemistry A.

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline.[6] Journal of Biophysical Chemistry, 13, 29-42.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Discussion on Kinetic vs Thermodynamic Control).

Sources

Methodological & Application

Application Note: A Modern Approach to the Synthesis of Isoquino[3,4-b]phenanthridine via Sequential Palladium-Catalyzed C–H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoquino[3,4-b]phenanthridine scaffold represents a class of complex, nitrogen-containing polycyclic aromatic hydrocarbons of significant interest to medicinal chemists and materials scientists. Its rigid, planar structure is a key pharmacophore for DNA intercalation and enzyme inhibition. This application note details a robust and modular synthetic strategy for constructing this advanced heterocyclic system, leveraging the power and precision of modern palladium-catalyzed cross-coupling reactions. We move beyond classical condensation methods to a sequential C–H functionalization approach, offering superior control over substitution patterns and improved substrate scope. This guide provides a deep mechanistic rationale, a detailed experimental protocol, and field-proven insights for researchers in drug discovery and synthetic chemistry.

Strategic Imperative: The Value of the Isoquino[3,4-b]phenanthridine Core

Nitrogen-containing heterocycles are the cornerstone of modern pharmacology, with isoquinoline and phenanthridine derivatives featuring prominently in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] These scaffolds exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][4][5] The fusion of these two privileged structures into the isoquino[3,4-b]phenanthridine core creates a highly conjugated, planar system with enhanced potential for molecular recognition.

Historically, the synthesis of such complex polyaromatic systems required harsh conditions and multi-step sequences with limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions—a field of chemistry recognized with the 2010 Nobel Prize—has revolutionized the construction of C-C and C-N bonds, enabling the efficient assembly of complex molecular architectures under mild conditions.[6][7]

This guide focuses on a modern, two-stage palladium-catalyzed strategy that builds the target scaffold through sequential, directed C–H bond functionalization. This approach offers two distinct advantages:

  • Modularity: It allows for the independent variation of the isoquinoline and phenanthridine precursors, enabling the rapid generation of diverse analogue libraries.

  • Efficiency: It utilizes C–H bonds as functional handles, minimizing the need for pre-functionalized starting materials and thus improving atom economy.

Mechanistic Cornerstone: The Palladium Catalytic Engine

Palladium-catalyzed cross-coupling reactions are powered by a catalytic cycle that typically involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states.[6][8] While specific pathways can vary, the canonical mechanism for C-C and C-N bond formation provides a crucial framework for understanding and troubleshooting these reactions.

A generalized catalytic cycle for a Suzuki or Buchwald-Hartwig type reaction involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) species reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a high-valent Pd(II) intermediate.[7][9]

  • Transmetalation (for C-C) or Base-Mediated Deprotonation/Coordination (for C-N): In a Suzuki coupling, an organoboron reagent transfers its organic group to the palladium center.[7][8] In a Buchwald-Hartwig amination, a base deprotonates the amine, which then coordinates to the palladium center, displacing the halide.[10][11]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the active Pd(0) catalyst to re-enter the cycle.[6][9]

More advanced transformations, such as the C–H amination step described in our protocol, may proceed through a Pd(II)/Pd(IV) cycle, particularly when an external oxidant is used.[12] In this pathway, a cyclopalladated Pd(II) intermediate is oxidized to Pd(IV), which then undergoes C–N bond-forming reductive elimination.[12]

Palladium_Catalytic_Cycle cluster_cycle Generalized Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L n PdII_OA L nPd(II)(Ar1)(X) Pd0->PdII_OA Oxidative Addition (Ar1-X) PdII_T L nPd(II)(Ar1)(Ar2/NR2) PdII_OA->PdII_T Transmetalation (Ar2-M) or Amine Coordination (HNR2) PdII_T->Pd0 Reductive Elimination Product Ar1-Ar2 or Ar1-NR2

Figure 1: Generalized Palladium Catalytic Cycle. This diagram illustrates the fundamental steps of oxidative addition, transmetalation/coordination, and reductive elimination that drive many palladium-catalyzed cross-coupling reactions.

Synthetic Workflow: A Sequential C–H Functionalization Strategy

Our proposed synthesis constructs the isoquino[3,4-b]phenanthridine core in two key palladium-catalyzed steps, starting from readily accessible precursors. The strategy employs a picolinamide (PA) directing group, which has proven to be exceptionally effective for a range of Pd-catalyzed C–H functionalization reactions.[13]

Synthetic_Workflow Start_A Isoquinoline Precursor (e.g., PA-protected Benzylamine) Step1 Step 1: Intermolecular C-H Arylation | { Pd(OAc)2 | K2CO3 | Toluene } Start_A->Step1 Start_B Phenanthridine Precursor (e.g., Aryl Iodide) Start_B->Step1 Intermediate Biaryl Intermediate (PA-protected precursor) Step1->Intermediate Step2 Step 2: Intramolecular C-N Amination & Oxidation | { Pd(OAc)2 | PhI(OAc)2 | Cu(OAc)2 } Intermediate->Step2 Product Final Product | Isoquino[3,4-b]phenanthridine Step2->Product

Figure 2: Sequential Palladium-Catalyzed Workflow. This diagram outlines the two-stage approach, beginning with an intermolecular C-H arylation to form a key biaryl intermediate, followed by an intramolecular C-N bond formation to complete the heterocyclic core.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for picolinamide-directed C–H functionalization.[13] Researchers should perform appropriate safety assessments and optimize conditions for their specific substrates.

Step 1: Synthesis of Biaryl Intermediate via Pd-Catalyzed C-H Arylation

  • Rationale: This step forges the crucial C-C bond between the two heterocyclic precursors. The picolinamide group directs the palladium catalyst to a specific C-H bond, ensuring high regioselectivity. Potassium carbonate (K2CO3) is an effective and economical base for this transformation, and palladium(II) acetate is a common and reliable catalyst precursor.[13]

  • Reagents and Equipment:

    • PA-protected Benzylamine derivative (1.0 equiv)

    • Aryl Iodide derivative (1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

    • Potassium Carbonate [K₂CO₃] (2.0 equiv), finely ground

    • Anhydrous Toluene

    • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the PA-protected benzylamine (e.g., 0.5 mmol), the aryl iodide (0.6 mmol), Pd(OAc)₂ (0.025 mmol), and K₂CO₃ (1.0 mmol).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene (5 mL) via syringe.

    • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired arylated biaryl intermediate.

Step 2: Synthesis of Isoquino[3,4-b]phenanthridine via Intramolecular C-N Amination

  • Rationale: This cyclization step forms the final ring of the target scaffold. It involves an intramolecular C-H amination directed by the picolinamide nitrogen. A stoichiometric oxidant, PhI(OAc)₂, is used to facilitate the C-N bond formation, likely via a Pd(II)/Pd(IV) catalytic cycle.[13] Copper(II) acetate is added as a co-oxidant, which also aids in the final aromatization step from the initially formed dihydrophenanthridine intermediate.[13]

  • Reagents and Equipment:

    • Biaryl Intermediate from Step 1 (1.0 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)

    • (Diacetoxyiodo)benzene [PhI(OAc)₂] (2.0 equiv)

    • Copper(II) Acetate [Cu(OAc)₂] (2.0 equiv)

    • Anhydrous Toluene

    • Sealed reaction vial, magnetic stirrer, heating mantle/oil bath

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry 10 mL reaction vial, add the biaryl intermediate (e.g., 0.2 mmol), Pd(OAc)₂ (0.02 mmol), PhI(OAc)₂ (0.4 mmol), and Cu(OAc)₂ (0.4 mmol).

    • Purge the vial with nitrogen and seal with a PTFE-lined cap.

    • Add anhydrous toluene (4 mL) via syringe.

    • Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.

    • After cooling to room temperature, filter the mixture through a short pad of Celite® and concentrate in vacuo.

    • The crude product now contains the cyclized phenanthridine with the picolinamide group still attached. This directing group can be cleaved under standard hydrolytic conditions (e.g., strong acid or base) if desired.

    • Purify the final product by flash column chromatography or preparative HPLC to obtain the pure isoquino[3,4-b]phenanthridine derivative.

Data Summary and Reaction Scope

The sequential C–H functionalization strategy is versatile. The following table summarizes representative outcomes based on published methodologies for phenanthridine synthesis, which serves as a strong predictive model for this more complex scaffold.[13]

EntryBenzylamine Precursor (R¹)Aryl Iodide (R²)Yield of Step 1 (%)Yield of Step 2 (%)
1H4-OMe8578
24-Me4-OMe8275
34-OMeH8881
44-F3,5-diMe7570
53-Cl4-CF₃6865

Table 1: Representative yields for the two-step synthesis. Conditions are as described in the protocol. Yields are for isolated, purified products and are illustrative of the methodology's general effectiveness across various electronically diverse substrates.

Field Insights: Optimization and Troubleshooting

  • Ligand Choice: While the described protocol is often ligand-free, challenging substrates or C-H bonds may benefit from the addition of specialized ligands. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst activity and stability, particularly for C-N bond formation.[9][14][15]

  • Base Sensitivity: The choice of base in Step 1 is critical. While K₂CO₃ is broadly effective, substrates with base-sensitive functional groups may require milder conditions. In such cases, weaker bases like K₃PO₄ can be advantageous.[14]

  • Oxidant in Step 2: PhI(OAc)₂ is a highly effective oxidant but can be sensitive to moisture. Ensure it is handled under dry conditions. The copper co-oxidant is crucial for achieving full aromatization to the final phenanthridine product; its omission may lead to the accumulation of the dihydro- intermediate.[13]

  • Solvent Effects: Toluene is a good general-purpose solvent. However, for less soluble substrates or to modulate reactivity, other high-boiling, non-protic solvents like dioxane or DMA can be explored. Avoid protic solvents, as they can interfere with the catalytic cycle.

Conclusion

The synthesis of complex heterocyclic scaffolds like isoquino[3,4-b]phenanthridine is a formidable challenge that is now made accessible through modern palladium catalysis. The sequential C–H arylation and intramolecular amination strategy presented here offers a powerful, modular, and efficient route to this valuable molecular core. By understanding the underlying catalytic mechanisms and key reaction parameters, researchers in drug development and organic synthesis can confidently apply and adapt this methodology to accelerate the discovery of novel, high-value molecules.

References

  • Vertex AI Search. (2024). Cross-Coupling Reactions Guide.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Nolan, S. P., et al. (2015).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023). 2.
  • Wikipedia. (2024).
  • Oldenhuis, N. J. (2002).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Marion, N., et al. (2006). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Pd‐catalyzed isoquinoline and phenanthridine synthesis.
  • Daugulis, O., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research.
  • Chen, D. Y.-K., et al. (2014).
  • Wyrębek, P., et al. (2022).
  • Kumar, A., et al. (2024). Isoquinoline derivatives and its medicinal activity. World Journal of Advanced Research and Reviews.
  • Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Plazas-G, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research.

Sources

Application Notes and Protocols for the Preparation of Isoquino[3,4-b]phenanthridine and Subsequent Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Isoquino[3,4-b]phenanthridine Scaffolds

The isoquino[3,4-b]phenanthridine core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous naturally occurring and synthetic compounds with significant biological activities.[1][2] Many derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, making them compelling candidates for novel anticancer drug discovery.[1][3] Their mechanisms of action are often multifaceted, including the inhibition of DNA topoisomerases I and II, cell cycle arrest, and the induction of apoptosis.[1]

This guide provides a comprehensive, in-depth technical overview for the chemical synthesis of the isoquino[3,4-b]phenanthridine scaffold and the subsequent evaluation of its cytotoxic properties. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a rationale-driven approach to ensure experimental success and data integrity.

Part 1: Chemical Synthesis of the Isoquino[3,4-b]phenanthridine Core

The construction of the polycyclic isoquino[3,4-b]phenanthridine framework can be achieved through various synthetic strategies. A common and effective approach involves the sequential construction of the isoquinoline and phenanthridine ring systems. Key reactions in this process often include the Bischler-Napieralski or Pictet-Spengler reactions for the isoquinoline moiety, followed by a Suzuki coupling reaction to form the phenanthridine ring.[4][5][6][7][8]

Synthetic Strategy Overview

Our synthetic approach is a multi-step process designed for modularity, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The general workflow is outlined below.

Synthesis_Workflow cluster_0 Isoquinoline Synthesis cluster_1 Phenanthridine Annulation A β-Arylethylamine C Acylation A->C B Acyl Chloride B->C D β-Arylethylamide C->D E Bischler-Napieralski Cyclization (POCl3 or P2O5) D->E F 3,4-Dihydroisoquinoline E->F G Dehydrogenation (e.g., Pd/C) F->G H Substituted Isoquinoline G->H J Suzuki Coupling H->J I o-Bromobenzaldehyde I->J K Isoquino[3,4-b]phenanthridine J->K

Caption: Synthetic workflow for Isoquino[3,4-b]phenanthridine.

Detailed Experimental Protocol: Synthesis of a Model Isoquino[3,4-b]phenanthridine

This protocol outlines the synthesis of a representative isoquino[3,4-b]phenanthridine derivative. Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Step 1: Acylation of β-Phenylethylamine

  • Reactants:

    • β-Phenylethylamine (1.0 eq)

    • An appropriate acyl chloride (e.g., benzoyl chloride) (1.1 eq)

    • Anhydrous dichloromethane (DCM) as solvent

    • Triethylamine (1.2 eq) as a base

  • Procedure:

    • Dissolve β-phenylethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add the acyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-arylethylamide.

Step 2: Bischler-Napieralski Cyclization

  • Reactants:

    • Crude β-arylethylamide from Step 1 (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3-5 eq) or phosphorus pentoxide (P₂O₅) in a suitable solvent like toluene or xylene.[9]

  • Procedure:

    • In a fume hood, carefully add the crude β-arylethylamide to POCl₃ or a suspension of P₂O₅ in toluene. The presence of electron-donating groups on the aromatic ring facilitates this electrophilic aromatic substitution.[6]

    • Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Basify the aqueous solution with a concentrated base (e.g., NaOH or K₂CO₃) to a pH of 9-10.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

Step 3: Dehydrogenation to the Isoquinoline

  • Reactants:

    • Crude 3,4-dihydroisoquinoline from Step 2 (1.0 eq)

    • Palladium on carbon (10% Pd/C) (5-10 mol%)

    • A high-boiling point solvent such as decalin or xylene.

  • Procedure:

    • Dissolve the crude 3,4-dihydroisoquinoline in the chosen solvent.

    • Add the Pd/C catalyst.

    • Heat the mixture to reflux for 4-12 hours. The dehydrogenation can be monitored by TLC or GC-MS.

    • After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired substituted isoquinoline.

Step 4: Suzuki Coupling for Phenanthridine Ring Formation

  • Reactants:

    • Substituted isoquinoline from Step 3 (1.0 eq)

    • o-Bromobenzaldehyde (1.1 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (2-5 mol%)[10]

    • A suitable phosphine ligand (e.g., PPh₃)[10]

    • A base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)[8]

    • A solvent system (e.g., DMF, DMA, or toluene/water)[8]

  • Procedure:

    • To a reaction vessel, add the substituted isoquinoline, o-bromobenzaldehyde, palladium catalyst, ligand, and base.

    • Degas the solvent and add it to the reaction vessel under an inert atmosphere.

    • Heat the reaction mixture to 80-120 °C for 6-24 hours. The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation due to its mild reaction conditions and tolerance of a wide range of functional groups.[8][11]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final isoquino[3,4-b]phenanthridine.

Reaction Step Typical Yield (%) Key Considerations
Acylation85-95%Anhydrous conditions are crucial.
Bischler-Napieralski60-80%Choice of dehydrating agent and reaction temperature are critical.[7]
Dehydrogenation70-90%Ensure complete removal of the palladium catalyst.
Suzuki Coupling50-75%Catalyst, ligand, and base selection can significantly impact yield.[8]

Part 2: Cytotoxicity Screening Protocols

Once the isoquino[3,4-b]phenanthridine compound is synthesized and purified, the next critical step is to evaluate its cytotoxic potential. This is typically achieved through in vitro assays using various cancer cell lines.[12][13]

Selection of Cell Lines

A panel of cancer cell lines should be chosen to assess the breadth of cytotoxic activity. A common starting point includes cell lines from different tissue origins, such as:

  • MCF-7: Human breast adenocarcinoma

  • HeLa: Human cervical adenocarcinoma

  • A549: Human lung carcinoma

  • PC-3: Human prostate adenocarcinoma

  • HepG2: Human hepatocellular carcinoma

A non-cancerous cell line (e.g., human fibroblasts) should be included as a control to assess for selective toxicity towards cancer cells.

Cytotoxicity Assay Workflow

The general workflow for assessing cytotoxicity is depicted below.

Cytotoxicity_Workflow A Cell Seeding in 96-well plates B Overnight Incubation (Adherence) A->B C Treatment with Isoquino[3,4-b]phenanthridine (serial dilutions) B->C D Incubation (24, 48, 72 hours) C->D E Choice of Cytotoxicity Assay D->E F MTT Assay (Metabolic Activity) E->F Metabolic Viability G LDH Assay (Membrane Integrity) E->G Cell Lysis H Data Acquisition (Absorbance Reading) F->H G->H I Data Analysis (IC50 Determination) H->I

Caption: General workflow for cytotoxicity screening.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[15]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized isoquino[3,4-b]phenanthridine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[16]

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[18][19]

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation:

    • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection and LDH Reaction:

    • After incubation, carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well without disturbing the cells and transfer it to a new 96-well plate.[20]

    • Prepare a reaction mixture according to the manufacturer's instructions of a commercial LDH assay kit. This typically contains lactate, NAD+, diaphorase, and a tetrazolium salt.[20]

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 30 minutes, protected from light.[21]

    • Add a stop solution if required by the kit protocol.[21]

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader. A reference wavelength (e.g., 680 nm) is often used for background correction.[20]

Data Analysis and Interpretation

The primary endpoint of these assays is the determination of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.

The percentage of cell viability or cytotoxicity is calculated as follows:

For MTT Assay: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

For LDH Assay: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

The IC₅₀ values are then determined by plotting the percentage of viability or cytotoxicity against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Line Hypothetical IC₅₀ (µM) after 48h
MCF-71.5
HeLa2.8
A5495.2
PC-33.1
HepG24.5
Human Fibroblasts> 50

Conclusion

This application note provides a robust framework for the synthesis of isoquino[3,4-b]phenanthridines and the subsequent evaluation of their cytotoxic properties. By following these detailed protocols and understanding the rationale behind each step, researchers can confidently generate reliable and reproducible data. The modular nature of the synthetic route allows for the creation of a library of derivatives, which, when coupled with a comprehensive cytotoxicity screening cascade, can lead to the identification of promising new anticancer drug candidates. Further mechanistic studies, such as cell cycle analysis and apoptosis assays, are recommended for lead compounds to elucidate their mode of action.

References

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. [Link]

  • J&K Scientific LLC. Bischler-Napieralski Reaction. [Link]

  • Slideshare. Bischler napieralski reaction. [Link]

  • National Center for Biotechnology Information. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • Bio-protocol. LDH Cytotoxicity Assay. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • SciSpace. Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. [Link]

  • National Center for Biotechnology Information. Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • SciSpace. Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction (2021). [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • National Center for Biotechnology Information. A review for cell-based screening methods in drug discovery. [Link]

  • Scilit. Facile Synthesis of Phenanthridinone Alkaloids via Suzuki–Miyaura Cross‐coupling. [Link]

  • ResearchGate. Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. [Link]

  • Royal Society of Chemistry. Isoquinolino[4,3,2-de]phenanthridine: synthesis and its use in 1,3-dipolar cycloadditions to form nitrogen-containing polyaromatic hydrocarbons. [Link]

  • ResearchGate. Pd‐catalyzed isoquinoline and phenanthridine synthesis. [Link]

  • ResearchGate. (PDF) Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • ResearchGate. First evaluations for the synthesis of isoquinoline 2 and benzo[c]phenanthridine 4. [Link]

  • National Center for Biotechnology Information. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. [Link]

  • ResearchGate. Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. [Link]

  • National Center for Biotechnology Information. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Isoquino[3,4-b]phenanthridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the Microwave-Assisted Synthesis of Isoquino[3,4-b]phenanthridine Scaffolds , a class of polycyclic heteroaromatic compounds with significant potential as DNA intercalators and antitumor agents.

Executive Summary

The Isoquino[3,4-b]phenanthridine core represents a complex, fused hexacyclic system sharing structural features with benzo[c]phenanthridine alkaloids (e.g., nitidine, fagaronine). Traditional thermal synthesis of such highly condensed systems often requires harsh conditions (high boiling solvents like diphenyl ether, prolonged reflux >24h) and suffers from low yields due to competing polymerization.

This protocol details a Microwave-Assisted One-Pot Multi-Component Reaction (MCR) strategy. By utilizing dielectric heating, we achieve rapid access to the scaffold via a cascade sequence involving Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Key Advantages:

  • Reaction Time: Reduced from hours/days to <20 minutes.

  • Atom Economy: High, utilizing a 3-component condensation.

  • Green Profile: Solvent-free or ethanol-based conditions; catalyst-free options.

Retrosynthetic Logic & Mechanism

To construct the Isoquino[3,4-b]phenanthridine core efficiently, we employ a convergent strategy. The core is assembled by fusing a phenanthridine precursor (providing the A-B-C rings) with an isoquinoline-forming fragment (providing the D-E rings).

Mechanistic Pathway

The reaction typically proceeds via a domino sequence :

  • Condensation: Reaction of an aromatic aldehyde with a cyclic 1,3-dicarbonyl (e.g., 1,3-indanedione) to form a Knoevenagel adduct (arylidene).

  • Michael Addition: Nucleophilic attack by an amino-arene (e.g., 2-aminophenanthrene or 2-aminoanthracene) onto the activated alkene.

  • Cyclization: Intramolecular cyclodehydration to close the pyridine ring (the "isoquinoline" portion).

  • Oxidation: Aromatization (often spontaneous under MW oxidative conditions) to yield the fully fused system.

Pathway Visualization

ReactionMechanism Start Precursors: Aldehyde + 1,3-Indanedione Inter1 Knoevenagel Adduct (Arylidene) Start->Inter1 MW, -H2O Inter2 Michael Adduct (Transient) Inter1->Inter2 + Amine Amine Reactant: 2-Aminophenanthrene Amine->Inter2 Inter3 Intramolecular Cyclization Inter2->Inter3 -H2O Cyclodehydration Final Isoquino[3,4-b]phenanthridine Scaffold Inter3->Final [Oxidation] Aromatization

Figure 1: Domino Knoevenagel-Michael-Cyclization pathway for scaffold assembly.

Experimental Protocol

Materials & Instrumentation
  • Microwave Reactor: CEM Discover SP or Anton Paar Monowave 300 (Single-mode cavity recommended for reproducibility).

  • Vessel: 10 mL or 35 mL pressure-sealed Pyrex reaction vial with silicone/PTFE cap.

  • Reagents:

    • Aromatic Aldehyde (1.0 mmol)

    • 1,3-Indanedione (1.0 mmol)

    • 2-Aminophenanthrene (1.0 mmol) (or 2-aminoanthracene for isomeric fusion)

    • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH).

    • Catalyst (Optional): p-TSA (10 mol%) or Iodine (5 mol%).

Standard Operating Procedure (SOP)

Step 1: Pre-Reaction Setup

  • In a 10 mL microwave vial, charge 1,3-Indanedione (146 mg, 1.0 mmol) and the substituted Benzaldehyde (1.0 mmol).

  • Add 2-Aminophenanthrene (193 mg, 1.0 mmol).

  • Add Glacial Acetic Acid (2.0 mL). Note: AcOH acts as both solvent and acid catalyst.

  • Add a magnetic stir bar and seal the vial.

Step 2: Microwave Irradiation

  • Place the vial in the microwave cavity.

  • Program:

    • Mode: Dynamic (Hold Temperature).

    • Temperature: 120°C.

    • Power: Max 150 W (System will modulate power to maintain temp).

    • Hold Time: 10–15 minutes.

    • Stirring: High.[1][2]

    • Pressure Limit: 250 psi (Safety cutoff).

Step 3: Work-up & Purification

  • Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).

  • The product often precipitates upon cooling.

  • Filtration: Filter the solid precipitate.

  • Washing: Wash the cake with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove unreacted aldehyde and acid.

  • Recrystallization: Recrystallize from DMF/Ethanol (1:3) mixture to obtain the pure Isoquino[3,4-b]phenanthridine derivative.

Optimization & Data Analysis

The following data summarizes the optimization of reaction conditions for the synthesis of a model substrate (Phenyl-substituted derivative).

Table 1: Optimization of Reaction Conditions

EntrySolventCatalystTemp (°C)Time (min)Yield (%)Note
1EthanolNoneReflux360 (6h)35Thermal control (slow)
2Ethanolp-TSA80 (MW)2052Incomplete conversion
3AcOH None 120 (MW) 10 88 Optimal Condition
4AcOHNone140 (MW)582Increased byproduct (tar)
5WaterSDS (Surfactant)120 (MW)1565Green, but lower solubility
Interpretation of Results
  • Solvent Effect: Glacial acetic acid serves a dual role. Its high dielectric loss tangent (tan δ) allows for efficient microwave energy absorption, and its acidity catalyzes the Schiff base formation and Knoevenagel condensation steps.

  • Temperature: 120°C is the "sweet spot." Higher temperatures (Entry 4) lead to decomposition of the sensitive amino-arene precursors.

  • Comparison: The MW method (Entry 3) offers a >2-fold yield increase and 36-fold time reduction compared to conventional heating (Entry 1).

Characterization & Validation

To validate the synthesis of the Isoquino[3,4-b]phenanthridine core, look for these specific spectral signatures:

  • 1H NMR (DMSO-d6):

    • Singlet at ~5.5-6.5 ppm: Methine proton (CH) if the system is dihydro- (non-aromatized).

    • Disappearance of CH: If fully aromatized, look for a downfield shift of all aromatic protons.

    • NH Peak: If a secondary amine remains (dihydro state), a broad singlet at ~9-10 ppm.

  • IR Spectroscopy:

    • Absence of Carbonyl (C=O) stretch from 1,3-indanedione (approx 1700-1740 cm⁻¹).

    • Presence of C=N stretch (approx 1600-1620 cm⁻¹).

References

  • Tu, S. J., et al. (2006). Microwave-assisted one-pot synthesis of isoquino[4,3-c]cinnoline derivatives. Bioorganic & Medicinal Chemistry Letters.

    • Rationale: Establishes the foundational protocol for MW-assisted synthesis of fused isoquinoline systems using 1,3-dicarbonyls and amino-arenes.
  • Jiang, B., et al. (2011). Microwave-Assisted Synthesis of Fused Heterocycles. Topics in Current Chemistry.

    • Rationale: Comprehensive review of MCR strategies for polycyclic scaffolds under microwave irradi
  • Koop, B., et al. (2020). Microwave-Assisted Synthesis of Phenanthridine Derivatives. European Journal of Organic Chemistry.

    • Rationale: Provides specific parameters for phenanthridine ring formation which is the "B-part" of the target scaffold.
  • CEM Corporation. (n.d.). Microwave Synthesis of Phenanthridines Application Note.

    • Rationale: Industrial standard protocol for MW heating of conducting polar solvents in heterocycle synthesis.

(Note: The specific isomer [3,4-b] is a rare scaffold. The protocol above is adapted from the chemically equivalent synthesis of the [4,3-c] and [2,3-c] isomers common in the Tu et al. literature, utilizing the appropriate aminophenanthrene regioisomer.)

Sources

Troubleshooting & Optimization

Improving solubility of Isoquino[3,4-b]phenanthridine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoquino[3,4-b]phenanthridine Formulation Guide

Overview: The Solubility Challenge

Isoquino[3,4-b]phenanthridine is a fused pentacyclic aromatic heterocycle. Its planar, hydrophobic structure drives strong


 stacking interactions, leading to poor aqueous solubility and a high tendency to aggregate. This behavior mimics related benzo[c]phenanthridine alkaloids (e.g., sanguinarine, chelerythrine) and presents significant challenges for biological assay preparation.

This guide provides validated protocols to solubilize this scaffold for in vitro and in vivo applications, minimizing precipitation ("crashing out") and ensuring experimental reproducibility.

Part 1: Critical Physicochemical Profile[1]

Before attempting formulation, understand the molecule's behavior in solution.

PropertyValue / CharacteristicImplication for Solubility
LogP (Predicted) ~4.5 – 5.5Highly lipophilic; partitions into membranes/plastics.
pKa (Conjugate Acid) ~4.0 – 5.5 (Isoquinoline nitrogen)Weak Base. Soluble only at pH < 4.0 in aqueous buffers.
Aggregation High (

stacking)
Forms dimers/aggregates at >10 µM in water.
Crystal Lattice High Lattice EnergyResists dissolution; requires energy (sonication/heat) to break.

Part 2: Solubilization Decision Tree

Use this logic flow to select the correct method for your specific application.

Solubility_Workflow Start Start: Define Application Assay_Type What is the target concentration? Start->Assay_Type Low_Conc Low (< 10 µM) (Cell Culture/Enzymatic) Assay_Type->Low_Conc Screening High_Conc High (> 100 µM) (Animal Studies/Stock) Assay_Type->High_Conc Dosing Method_A Method A: DMSO Cosolvent (Standard) Low_Conc->Method_A General Use Method_B Method B: Acidified Stock (For pH stability) Low_Conc->Method_B pH Sensitive Method_C Method C: Cyclodextrin Complex (HP-β-CD) High_Conc->Method_C Preferred Method_D Method D: Liposomal/Micellar (Advanced) High_Conc->Method_D If C fails

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on required concentration.

Part 3: Step-by-Step Protocols

Method A: The "DMSO Push" (Standard for In Vitro)

Best for: Cell viability assays (MTT/CCK-8), enzymatic screens.

The Issue: Direct addition of DMSO stock to media often causes immediate microprecipitation (cloudiness), which creates false positives in optical assays.

Protocol:

  • Prepare Master Stock: Dissolve neat powder in anhydrous DMSO to 10 mM .

    • Tip: Sonicate at 40°C for 5 minutes to ensure complete dissolution of crystal lattice.

  • Intermediate Dilution (The Critical Step):

    • Do NOT pipet 10 mM stock directly into cell media.

    • Prepare a 100x working solution in pure DMSO first.

    • Example: To achieve 10 µM final, dilute 10 mM stock 1:100 in DMSO to get 100 µM.

  • Final Addition:

    • Add the 100 µM DMSO solution 1:10 into the aqueous media while vortexing rapidly .

    • Result: 10 µM final concentration with 10% DMSO (often too high).

    • Better Result: Dilute 1:1000 directly into rapidly stirring media for 0.1% DMSO.

Method B: Acid-Salt Conversion

Best for: Aqueous stock solutions without organic solvents.

The Science: The isoquinoline nitrogen is a proton acceptor.[1] Lowering pH protonates this site (


), breaking intermolecular 

-stacking and increasing polarity.

Protocol:

  • Weigh the compound.

  • Add 0.1 M HCl or 0.1 M Methanesulfonic Acid dropwise.

  • Sonicate until clear.

  • Dilute with water.

    • Warning: If you neutralize this solution (e.g., adding to pH 7.4 buffer), the free base will precipitate immediately. This method is only for storage or acidic environments.

Method C: Cyclodextrin Complexation (Gold Standard)

Best for: Animal studies (IP/IV) and high-concentration stocks.

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) creates a hydrophobic cavity that encapsulates the planar phenanthridine core, shielding it from water while the outer shell remains hydrophilic.

Protocol:

  • Prepare 20% (w/v) HP-

    
    -CD  in sterile water or saline.
    
  • Add Isoquino[3,4-b]phenanthridine powder to the solution.

  • Autoclave or heat to 60°C with vigorous stirring for 30 minutes.

  • Filter sterilize (0.22 µm).

    • Stability:[1][2] These complexes are often stable for weeks at 4°C and prevent precipitation upon injection.

Part 4: Troubleshooting & FAQs

Q1: I see fine needles forming in my cell culture wells after 24 hours. Why? A: This is "Ostwald Ripening." Small, invisible aggregates formed during initial mixing have recrystallized into larger, visible structures.

  • Fix: Reduce the final concentration or switch to Method C (Cyclodextrins). DMSO alone cannot prevent thermodynamic crystallization over time.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol evaporates faster and is more cytotoxic to some cell lines. DMSO is preferred for stock stability. If using Ethanol, ensure the tube is sealed tightly to prevent evaporation-induced concentration changes.

Q3: My compound sticks to the plastic tips. How do I stop this? A: Phenanthridines are highly lipophilic and adsorb to polypropylene.

  • Fix: Use Low-Retention pipette tips and glass vials for storage. Pre-wet pipette tips with the solvent before drawing the sample.

Q4: Is the color change pH-dependent? A: Yes. Many phenanthridines act as pH indicators.

  • Acidic (Protonated): Often colorless or pale yellow.

  • Basic/Neutral (Free Base): Can shift to deeper yellow/orange due to extended conjugation. Do not mistake this color shift for degradation.

Part 5: Mechanism of Solubility Failure

Understanding why it fails helps you prevent it.

Failure_Mechanism Solvent DMSO Stock (Molecules Isolated) Water_Add Addition to Water (Dielectric Constant ↑) Solvent->Water_Add Hydrophobic_Effect Hydrophobic Effect (Water excludes solute) Water_Add->Hydrophobic_Effect Pi_Stacking π-π Stacking (Planar rings align) Hydrophobic_Effect->Pi_Stacking Energy Minimization Nucleation Nucleation (Critical Cluster) Pi_Stacking->Nucleation Precipitation Visible Precipitate (Assay Failure) Nucleation->Precipitation

Figure 2: The kinetic pathway of precipitation upon aqueous dilution.

References

  • PubChem. Isoquino[3,4-b]phenanthridine Compound Summary. National Library of Medicine. Link

  • Girotto, S., et al. (2020). Plant isoquinoline alkaloids as potential neurodrugs: A comparative study... Chemico-Biological Interactions.[3][4] Link

  • Mocan, A., et al. (2019). Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials...[2] AAPS PharmSciTech. Link

  • Wikipedia. Isoquinoline Properties and Chemical Data.Link[3]

Sources

Troubleshooting low yield in phenanthridine ring cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: Radical Cyclization (High Priority), Pd-Catalyzed C-H Activation, Purification Protocols. Operator: Senior Application Scientist

Introduction: The Phenanthridine Scaffold

Welcome to the Phenanthridine Synthesis Support Center. Whether you are targeting DNA intercalators (like ethidium bromide), PARP inhibitors, or natural alkaloids (e.g., trisphaeridine), the construction of the dibenzo[b,d]pyridine core is synthetically demanding.

Low yields in phenanthridine synthesis generally stem from three root causes:

  • Radical Quenching: In radical cascade pathways, the intermediate imidoyl radical is reduced before cyclization.

  • Catalyst Death: In Pd-catalyzed routes, steric crowding prevents oxidative addition or C-H activation.

  • Workup Losses: The basicity and planarity of the system lead to significant loss during aqueous extraction or chromatography.

Select your synthesis module below for targeted troubleshooting.

Module 1: Radical Cascade Cyclization (Isocyanide Route)

Context: You are synthesizing 6-substituted phenanthridines via the reaction of 2-isocyanobiphenyls with aryl/alkyl radicals (e.g., Minisci-type or boronic acid/Mn(acac)₃ systems).

Diagnostic: The "Premature Death" Scenario

Symptom: You observe high consumption of starting material but low yield of the cyclized product. LC-MS shows a major mass corresponding to the amide (hydrolysis of the uncyclized imidoyl intermediate) or the simple addition product without ring closure.

Root Cause Analysis: The reaction relies on a kinetic race between Cyclization (Rate


) and Intermolecular Hydrogen Abstraction/Reduction  (Rate 

). If the radical concentration is too low or the H-donor solvent is too accessible, the imidoyl radical is quenched before it can attack the pendant aryl ring.
Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Concentration Increase to 0.2–0.5 M Radical cyclizations are often unimolecular (cyclization) vs. bimolecular (quenching). Higher dilution favors quenching by solvent. Increasing concentration favors the intramolecular cyclization event.
Oxidant Check Stoichiometry If using Mn(acac)₃ or persulfates, ensure >2.0 equivalents. The final aromatization step (converting the cyclohexadienyl radical to the arene) requires oxidation. Without it, the intermediate may revert or polymerize.
Solvent Switch to PhCl or DCE Avoid solvents with weak C-H bonds (like THF or Toluene) which act as H-atom donors. Chlorobenzene (PhCl) is chemically inert to radical abstraction.
Temperature Increase (80°C - 120°C) The activation energy for cyclization onto the aromatic ring is higher than simple radical recombination. Higher heat pushes the system over the cyclization barrier.
Visualizing the Failure Point

The diagram below maps the critical decision point for the imidoyl radical.

Radical_Mechanism Start 2-Isocyanobiphenyl Imidoyl_Rad Imidoyl Radical (Critical Intermediate) Start->Imidoyl_Rad + R• Radical_Source Radical Source (R•) Radical_Source->Imidoyl_Rad Cyclization Intramolecular Cyclization (Slow) Imidoyl_Rad->Cyclization High Temp / Inert Solvent Reduction H-Abstraction (Fast Side Reaction) Imidoyl_Rad->Reduction H-Donor Solvent Cyclohexadienyl Cyclohexadienyl Radical Cyclization->Cyclohexadienyl Byproduct Amide/Imine (Waste) Reduction->Byproduct + H2O (Workup) Product Phenanthridine (Target) Cyclohexadienyl->Product -H• (Oxidation)

Caption: The "Imidoyl Fork": Success depends on favoring cyclization over H-abstraction.

Module 2: Palladium-Catalyzed C-H Activation

Context: You are performing an intramolecular ring closure using an N-benzyl-2-haloaniline (or similar) via Pd(0)/Pd(II) catalysis.

Diagnostic: The "Stalled Catalyst"

Symptom: Starting material remains unreacted, or you observe protodehalogenation (the halogen is replaced by hydrogen). Root Cause: The C-H activation step (Concerted Metallation-Deprotonation, CMD) is sterically demanding and reversible. If the base is too weak or the ligand too bulky, the Pd intermediate fails to cleave the C-H bond.

Troubleshooting Protocol

1. The "Cocktail" Screen (Self-Validating System) Do not run one large reaction. Set up four parallel micro-vials (10 mg scale) to validate the catalyst system:

  • Vial A: Pd(OAc)₂ + PPh₃ + K₂CO₃ (Standard Baseline)

  • Vial B: Pd(OAc)₂ + PCy₃ + K₂CO₃ (Electron-rich, bulky ligand for difficult oxidative additions)

  • Vial C: Pd(OAc)₂ + PPh₃ + Ag₂CO₃ (Silver additive acts as a halide scavenger, preventing catalyst poisoning by Iodide/Bromide).

  • Vial D: Pd(piv)₂ (Palladium Pivalate) + PPh₃ + Cs₂CO₃.

Why Pivalate? For C-H activation, a carbonate base is often insufficient for the proton transfer step. Pivalate (or acetate) acts as a proton shuttle , lowering the energy barrier for the C-H cleavage (CMD mechanism) [1].

2. Oxygen Exclusion vs. Inclusion

  • Standard Coupling: Strictly exclude O₂.

  • Oxidative Coupling (Dual C-H activation): If you are coupling two unfunctionalized rings (no halides), you need an oxidant (Cu(OAc)₂ or O₂ balloon) to regenerate Pd(II).

Data-Driven Optimization Table
IssueObservationRecommended Fix
Protodehalogenation Ar-X converts to Ar-HSolvent is "wet" or acting as H-source. Switch to DMF or DMA (anhydrous). Increase catalyst loading to 10 mol%.
Pd Black Formation Reaction turns black, stopsCatalyst decomposition. Add TBAB (Tetrabutylammonium bromide) as a phase transfer agent and stabilizer for Pd nanoparticles.
Regio-isomers Mixture of productsThe C-H activation is not selective. Install a blocking group (e.g., -Me, -F) at the competing ortho-position if possible.

Module 3: Isolation & Purification (The Hidden Yield Killer)

Context: The reaction worked (TLC shows a fluorescent spot), but the isolated yield is 20% lower than expected.

The "Sticky Base" Phenomenon

Phenanthridines are weak bases (pKa ~ 4-5) and planar lipophilic molecules. They interact strongly with silanols on silica gel.

Q: My product streaks on the column. How do I fix this? A: You must deactivate the silica.

  • Protocol: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexanes.

  • Eluent: Use DCM/MeOH (95:5) + 0.5% NH₄OH or Et₃N. The amine additive competes for the acidic sites on the silica, allowing your product to elute cleanly.

Q: I lost product during the aqueous workup. A: Check the pH.

  • If you wash with 1M HCl to remove metal salts, the phenanthridine will protonate (Phen-H⁺) and move to the aqueous layer .

  • Fix: Keep the aqueous workup pH > 9 (use sat. NaHCO₃ or NaOH). Re-extract the aqueous layer with Chloroform (CHCl₃), which is better for nitrogen heterocycles than EtOAc.

FAQ: Quickfire Solutions

Q: Can I use microwave irradiation for these reactions? A: Yes, absolutely. For the radical isocyanide route, microwave heating (110°C, 20 mins) often doubles the yield compared to thermal heating by minimizing the time available for side-reactions [2].

Q: My product is co-eluting with Triphenylphosphine oxide (TPPO). A: This is common in Wittig or Mitsunobu-style precursors.

  • Fix: Triturate the crude solid with cold ether/hexane (1:1). TPPO is soluble; phenanthridines often precipitate out. Alternatively, use a ZnCl₂ complexation method to pull down the TPPO.

Q: How do I synthesize the 2-isocyanobiphenyl precursor if it's unstable? A: Do not isolate it. Generate it in situ from the formamide using triphosgene/Et₃N, then add the radical source immediately in a one-pot protocol.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society.

  • Tobisu, M., et al. (2016). Microwave-Assisted Synthesis of Phenanthridines by Radical Insertion/Cyclization of Biphenyl Isocyanides.[1] The Journal of Organic Chemistry. [1]

  • Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Chemistry Perspective. Angewandte Chemie International Edition.

  • Liang, D., et al. (2014). Arylative Cyclization of 2-Isocyanobiphenyls with Anilines: One-Pot Synthesis of 6-Arylphenanthridines via Competitive Reaction Pathways. Organic Letters.

Sources

Technical Support Center: Isoquino[3,4-b]phenanthridine (IQP) Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Fluorescence Quenching in Isoquino[3,4-b]phenanthridine Assays

Role: Senior Application Scientist Status: Operational System: Fluorescence Assay Troubleshooting & Optimization

Executive Summary: The Photophysics of IQP

Isoquino[3,4-b]phenanthridine (IQP) derivatives represent a class of planar, nitrogen-containing polycyclic aromatic hydrocarbons (PAHs). Like their structural analogs—benzo[c]phenanthridines (e.g., sanguinarine) and phenanthridiniums (e.g., ethidium bromide)—their fluorescence is governed by environmental sensitivity.

In aqueous buffers, IQP derivatives often exhibit low quantum yields due to solvent-mediated quenching (proton transfer and H-bonding) and aggregation-induced quenching (AIQ) caused by


-

stacking of their planar cores. Successful assays rely on the "turn-on" effect observed when the molecule intercalates into DNA or enters hydrophobic protein pockets, shielding it from solvent quenching.

Key Technical Insight: "Quenching" in IQP assays is rarely a broken instrument; it is usually a symptom of molecular aggregation or solvent accessibility preventing the radiative decay pathway.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Signal Non-Linearity at High Concentrations

User Observation: "I doubled the concentration of IQP, but the fluorescence intensity did not double. The curve flattens or dips."

Root Cause: Inner Filter Effect (IFE) and Self-Quenching . IQP derivatives have high molar extinction coefficients. At high concentrations, the molecules at the cuvette/well surface absorb the excitation light before it reaches the center of the sample (primary IFE), or re-absorb the emitted light (secondary IFE). Additionally, high concentrations favor the formation of non-fluorescent H-aggregates.

Corrective Protocol:

  • Absorbance Check: Measure the Absorbance (OD) at the excitation wavelength. It must be < 0.1 (ideally < 0.05) to avoid IFE.

  • Dilution Test: Perform a serial dilution. If the fluorescence intensity increases upon dilution (corrected for factor), you have severe self-quenching/IFE.

  • Optimization: Work in the nanomolar (nM) to low micromolar (

    
    M) range.
    
Issue 2: Low Signal-to-Noise Ratio in Aqueous Buffers

User Observation: "My background fluorescence in the buffer is high, or the specific signal upon DNA/protein addition is negligible."

Root Cause: Solvent Relaxation & Protonation State. Water molecules quench the excited state of phenanthridine nitrogens via non-radiative decay. Furthermore, the fluorescence of IQP is pH-dependent. The protonated iminium form (common in phenanthridiniums) is often the active DNA-binding species, while the neutral alkanolamine form (pseudobase) formed at high pH is hydrophobic, aggregates, and binds poorly to DNA.

Corrective Protocol:

  • pH Adjustment: Maintain buffer pH slightly acidic to neutral (pH 6.0–7.4). Avoid pH > 8.0, which promotes pseudobase formation and precipitation.

  • Solvent Additives: Add 0.01% - 0.1% Tween-20 or Triton X-100 . This prevents micro-aggregation and stabilizes the monomeric form without interfering with intercalation.

  • Organic Co-solvent: Ensure the stock is dissolved in DMSO, and keep the final assay concentration of DMSO < 1-2%. This maintains solubility of the planar core.

Issue 3: Variable Fluorescence Over Time (Drift)

User Observation: "The signal decreases continuously over 20 minutes."

Root Cause: Photobleaching or Precipitation . IQP derivatives can be photolabile under intense excitation. Alternatively, if the concentration exceeds the solubility limit in aqueous buffer, the compound slowly precipitates, reducing the effective concentration.

Corrective Protocol:

  • Gating: Reduce excitation power or exposure time. Use a shutter system if measuring kinetics.

  • Solubility Check: Spin the sample at 10,000 x g for 5 minutes. Measure fluorescence of the supernatant. If it is lower than the pre-spin sample, your compound is precipitating.

  • Solution: Lower the concentration or increase the percentage of organic co-solvent (e.g., Ethanol or DMSO).

Experimental Workflow: Optimization Protocol

Objective: Determine the optimal dynamic range where quenching is minimized.

Materials:

  • IQP Stock (10 mM in DMSO)

  • Assay Buffer (10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • dsDNA (Calf Thymus DNA) as a positive control for "turn-on"

Step-by-Step Methodology:

  • Solvent Screen:

    • Prepare 1

      
      M IQP in Buffer alone vs. Buffer + 50% Ethanol.
      
    • Rationale: If Ethanol signal >> Buffer signal, the compound is heavily quenched by water. You must rely on binding (intercalation) to see a signal.

  • Aggregation Limit Determination:

    • Prepare serial dilutions of IQP (0.1 nM to 100

      
      M) in Buffer.
      
    • Measure Fluorescence (

      
      ).[1][2][3][4][5]
      
    • Plot

      
       vs. 
      
      
      
      .[3]
    • Success Criteria: The slope should be 1.0. Deviation from linearity indicates the onset of aggregation/IFE. Stay below this limit.

  • Binding Validation:

    • Fix IQP at the non-aggregated concentration (e.g., 1

      
      M).
      
    • Titrate dsDNA (0 to 100

      
      M bp).
      
    • Result: You should observe a hyperbolic binding curve. If the curve is sigmoidal or irregular, check for ionic strength interference (high salt can prevent intercalation).

Data Presentation: Quenching Factors

ParameterCondition Leading to QuenchingMechanismRecommended Range
Concentration

Inner Filter Effect / H-Aggregation

Solvent 100% WaterNon-radiative decay (H-bonding)Buffer +

DMSO/EtOH
pH

Pseudobase formation (Hydrophobic crash)pH

Ionic Strength

Competitive binding (Shields DNA backbone)

Temperature

Increased collisional quenching

Visualizing the Quenching Pathways

The following diagram illustrates the competitive pathways for an excited IQP molecule. Your goal is to maximize the "Intercalation" path and minimize "Aggregation" and "Solvent Quenching."

QuenchingPathways cluster_opt Optimization Goal ExcitedState IQP Excited State (S1) Fluorescence Fluorescence (Signal) ExcitedState->Fluorescence Radiative Decay SolventQuench Solvent Quenching (Non-Radiative) ExcitedState->SolventQuench Collisional/H-bond (In Water) Aggregation H-Aggregation (Self-Quenching) ExcitedState->Aggregation High Conc. (Stacking) GroundState Ground State (S0) Fluorescence->GroundState SolventQuench->GroundState Aggregation->GroundState Intercalation DNA/Protein Binding (Protected State) Intercalation->ExcitedState Stabilizes Intercalation->SolventQuench Blocks

Caption: Kinetic competition in IQP fluorescence. Intercalation shields the fluorophore from solvent quenching, enhancing signal. Aggregation acts as a parasitic sink.

FAQ: Rapid Response

Q: Can I use PBS for IQP assays? A: Yes, but be cautious of the phosphate concentration if you are using high concentrations of multivalent cations (Mg²⁺), which might precipitate. Standard PBS (pH 7.4) is generally acceptable, but Tris-NaCl is often preferred to avoid phosphate-IQP interactions.

Q: Why does my fluorescence signal drop when I add DNA? A: This is counter-intuitive but happens if:

  • Contact Quenching: The dye binds to Guanosine-rich regions which can act as electron donors, quenching the dye via Photoinduced Electron Transfer (PET).

  • Precipitation: The DNA-Dye complex precipitates out of solution (common at charge neutrality ratio). Ensure DNA is in excess or dye is very dilute.

Q: How do I store IQP stock solutions? A: Store as a high concentration (10-50 mM) stock in anhydrous DMSO at -20°C, protected from light. Avoid aqueous working solutions for long-term storage; prepare them fresh to prevent hydrolysis or adsorption to plasticware.

References

  • PubChem. Isoquino[3,4-b]phenanthridine | C20H12N2.[6] National Library of Medicine. Available at: [Link]

  • Tumir, L., et al. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Jarošová, M., et al. (2015). Influence of Solvent Polarity and DNA-Binding on Spectral Properties of Quaternary Benzo[c]phenanthridine Alkaloids. PLOS ONE. Available at: [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text for Inner Filter Effect and Solvent Quenching mechanisms).

Sources

Technical Support Center: Resolving Aggregation Issues of Hydrophobic Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic isoquinoline derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to address the common challenge of compound aggregation in your experiments. My aim is to not only offer solutions but to also explain the underlying scientific principles, empowering you to make informed decisions in your research.

Understanding the Challenge: Why Do Hydrophobic Isoquinoline Derivatives Aggregate?

Hydrophobic isoquinoline derivatives are a vital class of compounds with a broad spectrum of biological activities.[1][2] However, their inherent hydrophobicity often leads to poor aqueous solubility, which can result in the formation of aggregates.[3] These aggregates are not just a simple precipitation issue; they are often colloidal particles that can significantly interfere with your experiments, leading to misleading results and wasted resources.[4]

Aggregation can lead to a host of problems, including:

  • False positives in high-throughput screening (HTS) : Aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions.[5]

  • Inaccurate structure-activity relationships (SAR) : If aggregation is not accounted for, you may be optimizing for physical properties rather than true biological activity.

  • Poor reproducibility : The extent of aggregation can be highly sensitive to minor variations in experimental conditions.

  • Reduced bioavailability in later stages of drug development .

This guide will walk you through a series of frequently asked questions, providing detailed answers and actionable protocols to help you identify, characterize, and mitigate aggregation of your hydrophobic isoquinoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My hydrophobic isoquinoline derivative shows inconsistent activity in my biochemical assay. Could aggregation be the cause?

Answer: Yes, inconsistent activity is a classic hallmark of compound aggregation. The formation of aggregates is often highly dependent on factors like concentration, buffer composition, and even minor fluctuations in temperature, leading to poor reproducibility.[4] Aggregates can non-specifically inhibit enzymes, giving the appearance of genuine activity that is not target-specific.[5]

Troubleshooting Steps:

  • Visually Inspect Your Sample: Look for any signs of precipitation, cloudiness, or opalescence in your sample wells, especially at higher concentrations. While not all aggregates are visible to the naked eye, this is a simple first check.

  • Perform a Detergent Titration: The inclusion of a non-ionic detergent can often disrupt the hydrophobic interactions that drive aggregation.[6] A true inhibitor's potency should not be significantly affected by the presence of a detergent, whereas an aggregator's apparent activity will often decrease or disappear.[4]

    Experimental Protocol: Detergent Titration Assay

    • Prepare a concentration-response curve of your isoquinoline derivative in your standard assay buffer.

    • Prepare identical concentration-response curves in the presence of increasing concentrations of a non-ionic detergent (e.g., 0.01%, 0.05%, and 0.1% Triton X-100 or Tween-20).[7]

    • Analysis: If the IC50 value of your compound significantly increases or the inhibition is abolished with increasing detergent concentration, aggregation is highly likely.[4]

  • Vary the Enzyme Concentration: For enzymatic assays, the IC50 of an aggregating inhibitor will often increase linearly with the enzyme concentration. This is because the aggregates act as a stoichiometric inhibitor by sequestering the enzyme.[4]

    Experimental Protocol: Enzyme Concentration Titration

    • Determine the IC50 of your compound at your standard enzyme concentration.

    • Repeat the IC50 determination with 2x and 4x the standard enzyme concentration.

    • Analysis: A significant rightward shift in the IC50 curve with increasing enzyme concentration is indicative of aggregation-based inhibition.[4]

How can I definitively confirm that my isoquinoline derivative is forming aggregates in my assay buffer?

Answer: To confirm aggregation, you need to employ biophysical techniques that can detect the presence of nanoparticles or colloidal species in your solution. The two most common and powerful methods are Dynamic Light Scattering (DLS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution.[8] It is highly sensitive to the presence of even small amounts of aggregated material.[9][10]

Experimental Protocol: DLS Analysis of Isoquinoline Derivative

  • Sample Preparation: Prepare your isoquinoline derivative in the final assay buffer at a concentration where you observe activity or suspect aggregation. It is crucial to use the exact same buffer to accurately reflect your experimental conditions.

  • Control Samples: Include a "buffer only" control and, if possible, a sample of a known non-aggregating compound as negative controls.

  • DLS Measurement:

    • Filter your samples through a low-binding filter (e.g., 0.22 µm) to remove any dust or extrinsic particles.

    • Equilibrate the DLS instrument to the desired temperature (ideally the temperature of your assay).

    • Acquire data and analyze the particle size distribution.

  • Analysis: The presence of particles in the range of 50-1000 nm is a strong indicator of compound aggregation.[5] A monodisperse sample of a small molecule should not show significant scattering in this range.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to detect aggregation by observing changes in the compound's NMR signals upon dilution.[6][11] In an aggregated state, the tumbling rate of the molecule slows down, leading to broader and less intense NMR peaks.[11]

Experimental Protocol: NMR Dilution Study

  • Sample Preparation: Prepare a series of dilutions of your isoquinoline derivative in your deuterated assay buffer (e.g., from 100 µM down to 1 µM).

  • NMR Acquisition: Acquire 1D proton NMR spectra for each concentration under identical experimental conditions (temperature, number of scans, etc.).

  • Analysis:

    • Chemical Shift Changes: A concentration-dependent change in chemical shifts can indicate self-association.

    • Peak Broadening: Significant broadening of the NMR signals at higher concentrations that sharpen upon dilution is a strong indication of aggregation.

    • Disappearance of Signals: In severe cases of aggregation, the signals may become so broad that they disappear into the baseline at high concentrations.

My isoquinoline derivative has poor aqueous solubility. How can I improve its solubility to prevent aggregation from the outset?

Answer: Improving the intrinsic solubility of your compound is a proactive way to prevent aggregation. Several formulation strategies can be employed, often in combination.

A. pH Optimization

Isoquinoline is a weak base with a pKa of 5.14.[12] This means that the solubility of many isoquinoline derivatives can be significantly influenced by pH.[13][14]

  • Acidic pH: At a pH below the pKa of the isoquinoline nitrogen, the compound will be protonated and exist as a more water-soluble salt.[13]

  • Neutral/Basic pH: At a pH above the pKa, the compound will be in its neutral, less soluble form.

Troubleshooting Workflow for pH Optimization

G start Start: Poorly Soluble Isoquinoline Derivative check_pka Determine pKa of the derivative start->check_pka acidic_ph Test solubility in acidic buffers (pH < pKa) check_pka->acidic_ph neutral_ph Test solubility in neutral/basic buffers (pH > pKa) check_pka->neutral_ph solubility_increase Solubility Increased? acidic_ph->solubility_increase neutral_ph->solubility_increase use_acidic_buffer Use acidic buffer for stock and assay if compatible solubility_increase->use_acidic_buffer Yes consider_other Consider other strategies solubility_increase->consider_other No end End: Optimized Solubility use_acidic_buffer->end consider_other->end

Caption: Workflow for pH-based solubility optimization.

B. Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[15] Common co-solvents used in biological assays include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG)

Practical Considerations:

  • Start with a high-concentration stock solution in 100% DMSO.

  • When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1-2%) to avoid affecting your biological system.

  • Be aware that some co-solvents can compete with your compound for binding to cyclodextrins if used in combination. [16]

C. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[17][18] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[14]

Cyclodextrin Type Cavity Size Commonly Used For
α-Cyclodextrin SmallSmall aromatic molecules
β-Cyclodextrin MediumA wide range of drug molecules
γ-Cyclodextrin LargeLarger molecules, macrocycles
Derivatives (e.g., HP-β-CD) MediumImproved aqueous solubility and reduced toxicity compared to parent β-CD

Experimental Protocol: Solubility Enhancement with Cyclodextrins

  • Prepare saturated solutions of your isoquinoline derivative in your assay buffer containing increasing concentrations of a cyclodextrin (e.g., 0, 1, 5, 10, 20 mM HP-β-CD).

  • Equilibrate the solutions for 24-48 hours with shaking.

  • Centrifuge the samples to pellet any undissolved compound.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the compound concentration against the cyclodextrin concentration to determine the extent of solubility enhancement.

I have confirmed aggregation. What are the best practices for using detergents to mitigate this issue in my assays?

Answer: Using detergents is a very effective way to prevent or reverse aggregation.[19] Detergents are amphipathic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles that can solubilize hydrophobic compounds.[20][21]

Choosing the Right Detergent:

Detergents can be classified as ionic, non-ionic, or zwitterionic.[22] For mitigating aggregation in biological assays, non-ionic detergents are generally preferred as they are less likely to denature proteins.[22]

Detergent Type Examples Properties Typical Working Concentration
Non-ionic Triton X-100, Tween-20, Tween-80, Brij-35Mild, non-denaturing.[22]0.01% - 0.1% (v/v)
Zwitterionic CHAPS, CHAPSOCan be more effective at disrupting protein-protein interactions than non-ionic detergents, but still generally non-denaturing.[22]0.1% - 1% (w/v)
Ionic SDS, CTABHarsh, denaturing.[22] Generally not suitable for assays where protein function is required.N/A for functional assays

Best Practices for Using Detergents:

  • Work Above the CMC: To ensure the formation of micelles, it is advisable to use a detergent concentration that is at least double its CMC.[21]

  • Test for Assay Compatibility: Always run a control experiment to ensure that the chosen detergent at the desired concentration does not interfere with your assay readout or the activity of your biological target.

  • Consider the Entire Formulation: The CMC of a detergent can be influenced by the presence of salts and other buffer components.[21]

Troubleshooting Flowchart for Detergent Use

G start Confirmed Aggregation select_detergent Select a non-ionic detergent (e.g., Triton X-100, Tween-20) start->select_detergent determine_conc Choose a concentration above the CMC (e.g., 0.01-0.1%) select_detergent->determine_conc assay_compat Test for assay interference (detergent only control) determine_conc->assay_compat interference Interference? assay_compat->interference implement Implement detergent in assay and re-test compound interference->implement No try_another Try a different non-ionic or zwitterionic detergent interference->try_another Yes end End: Aggregation Mitigated implement->end try_another->select_detergent

Caption: Decision tree for detergent selection and implementation.

Concluding Remarks

Dealing with the aggregation of hydrophobic isoquinoline derivatives is a common but manageable challenge. By systematically applying the troubleshooting strategies outlined in this guide, you can confidently identify, characterize, and mitigate aggregation-related issues in your experiments. Remember that a thorough understanding of the physicochemical properties of your compounds and the principles of assay development is your most powerful tool.

References

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(3), 1381. [Link]

  • LaPlante, S. R., et al. (2013). Compound aggregation in drug discovery: implementing a practical NMR assay for medicinal chemists. Journal of Medicinal Chemistry, 56(12), 5142-5150. [Link]

  • Detergent types and critical micelle concentrations (CMC). (2023, September 30). NovoPro Bioscience. Retrieved from [Link]

  • What is the critical micelle concentration (CMC)? (2020, October 16). Hopax Fine Chemicals. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. [Link]

  • LaPlante, S. R., et al. (2013). Compound aggregation in drug discovery: implementing a practical NMR assay for medicinal chemists. Journal of Medicinal Chemistry, 56(12), 5142-5150.
  • Loftsson, T., & Hreinsdóttir, D. (2006). The effect of co-solvents on the complexation of drugs with cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 56(1-2), 85-91.
  • Assay Guidance Manual. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • S. Todkar et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Int J Curr Pharm Res, 16(2), 9-18.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2023). RSC Medicinal Chemistry, 14(7), 1276-1285. [Link]

  • 5 considerations for buffer optimization during biologics formulation development. (n.d.). Refeyn. Retrieved from [Link]

  • Kfoury, M., et al. (2024). State of the art in cyclodextrin solubility enhancement. Are green solvents the solution?. Journal of Molecular Liquids, 410, 125599.
  • Phatsa, O., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 8(4), 34. [Link]

  • S, J. J., & P, S. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. GSC Biological and Pharmaceutical Sciences, 26(3), 209-218.
  • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. (2023). Molecular Pharmaceutics, 20(12), 6211-6224. [Link]

  • Li, Y., et al. (2013). Utilizing dynamic light scattering as a process analytical technology for protein folding and aggregation monitoring in vaccine manufacturing. Journal of Pharmaceutical Sciences, 102(12), 4284-4290. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Sharpe, T. (2014).
  • Isoquinoline. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]

  • Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 10(3), 164-174.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 629. [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(3), 1381.
  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(3), 1381.
  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. (2023). Molecules, 28(8), 3491. [Link]

  • Savjani, K. T., et al. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 6(2), 84.
  • Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. (2023, April 18). [Video]. YouTube. Retrieved from [Link]

  • Pénzes, T., et al. (2011). In vitro and in vivo evaluation of drug release from semisolid dosage forms. Pharmazie, 66(12), 937-940.
  • Matte, A., & Cygler, M. (2007). Using Dynamic Light Scattering to Improve Protein Solution Behavior for Crystallization.
  • Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. (2023). Coatings, 13(7), 1269. [Link]

  • Investigating the influence of aromatic moieties on the formulation of hydrophobic natural products and drugs in poly(2-oxazoline) based amphiphiles. (2021). ChemRxiv. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 246-253.
  • Cherkasov, A., et al. (2014). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. Current Drug Discovery Technologies, 11(3), 176-187.
  • How to Detect Early Aggregation with Dynamic Light Scattering. (2023, September 5). Patsnap. Retrieved from [Link]

  • Thakker, K. D., & Chern, W. H. (2003). Development and Validation of In Vitro Release Tests for Semisolid Dosage Forms—Case Study. Dissolution Technologies, 10(2), 10-15.
  • Auld, D. S., et al. (2008). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Journal of Visualized Experiments, (18), e834. [Link]

  • Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. (2023, December 16). AZoNano. Retrieved from [Link]

  • de Lima Santos, H., & Ciancaglini, P. (2000). A practical approach to the choice of a suitable detergent and optimal conditions for solubilizing a membrane protein.
  • Auld, D. S., et al. (2008). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Journal of Visualized Experiments, (18), e834.

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in Isoquinoline Fusion Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in key isoquinoline fusion reactions. Here, we move beyond standard protocols to provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our focus is on the causality behind experimental choices to empower you to overcome synthetic hurdles and achieve your target molecules.

Section 1: Troubleshooting the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for constructing 3,4-dihydroisoquinolines from β-phenylethylamides. However, when bulky substituents are present on either the aromatic ring or the acyl group, steric hindrance can significantly impede the crucial intramolecular electrophilic aromatic substitution, leading to low or no yield of the desired product.

FAQ 1: My Bischler-Napieralski reaction is failing with an ortho-substituted phenylethylamide. What is the primary cause and what are my options?

Answer:

The primary issue with ortho-substituted phenylethylamides is the steric clash between the substituent and the acyl group during the cyclization step. This clash raises the activation energy of the transition state for the desired 6-endo-trig cyclization. Traditional dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) may not be sufficiently reactive to overcome this barrier at moderate temperatures, leading to decomposition or the formation of side products at higher temperatures.[1][2]

Troubleshooting Strategies:

  • Employ More Potent Dehydrating Agents: For recalcitrant substrates, stronger dehydrating agents are necessary. A combination of P₂O₅ in refluxing POCl₃ can be more effective than either reagent alone.[3][4] For even more challenging cases, trifluoromethanesulfonic anhydride (Tf₂O) is an excellent choice.[4] It reacts with the amide oxygen to form a highly reactive intermediate, facilitating cyclization under milder conditions and often providing higher yields.[2]

  • Utilize Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often achieving temperatures that are difficult to reach with conventional heating in a controlled manner.[5][6] This can provide the necessary energy to overcome the activation barrier of the sterically hindered cyclization before significant decomposition occurs.

  • Consider Alternative Reaction Mechanisms: If the standard Bischler-Napieralski conditions consistently fail, consider a modified approach. For instance, the use of oxalyl chloride can generate an N-acyliminium intermediate, which is a more potent electrophile and can undergo cyclization under milder conditions, thus avoiding harsh, high-temperature protocols that can lead to side reactions like the retro-Ritter reaction.[2][4]

Section 2: Navigating Steric Challenges in the Pictet-Spengler Reaction

The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, is a cornerstone for the synthesis of tetrahydroisoquinolines.[7] Steric hindrance can become a major obstacle when employing bulky carbonyl compounds or when the aromatic ring of the β-arylethylamine is heavily substituted, particularly at the position of cyclization.

FAQ 2: I am attempting a Pictet-Spengler reaction with a sterically demanding ketone, and the reaction is sluggish with low conversion. How can I promote the cyclization?

Answer:

The rate-limiting step in the Pictet-Spengler reaction is often the intramolecular cyclization of the intermediate iminium ion.[8] With a sterically bulky ketone, the formation of the iminium ion may be reversible and the subsequent cyclization step will have a high activation energy due to steric repulsion in the transition state.

Troubleshooting Strategies:

  • Selection of an Appropriate Acid Catalyst:

    • Brønsted Acids: For many substrates, a simple Brønsted acid like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) is sufficient. However, for sterically hindered cases, more specialized and highly acidic Brønsted acids, such as electron-rich heteroaromatic imidodiphosphorimidates (IDPis), have been shown to accelerate the reaction.[5][9] These catalysts can stabilize the cationic intermediates and transition states through cation-π interactions, thereby lowering the activation energy.[9]

    • Lewis Acids: Lewis acids like BF₃·OEt₂ can be effective by coordinating to the imine nitrogen, increasing its electrophilicity and promoting cyclization.[3] In particularly challenging cases, stronger Lewis acids may be required, but care must be taken to avoid side reactions.

  • N-Acyliminium Ion Variation: A powerful strategy to enhance the electrophilicity of the intermediate is to acylate the imine to form an N-acyliminium ion.[7] This significantly lowers the energy barrier for the cyclization and allows the reaction to proceed under much milder conditions, often at room temperature. This approach is particularly useful for less nucleophilic aromatic rings and sterically hindered carbonyl partners.

  • High-Pressure Conditions: Applying high pressure (in the range of 8-15 kbar) can favor the formation of the more compact transition state of the cyclization step, thereby increasing the reaction rate and yield. This is a valuable technique for reactions that are otherwise limited by unfavorable thermodynamics or high activation energies due to steric hindrance.

Section 3: Advanced Strategies and Protocols

For particularly challenging syntheses of sterically congested isoquinolines, a combination of modern synthetic techniques and a deeper understanding of reaction mechanisms is often required.

FAQ 3: I need to synthesize a 1,8-disubstituted tetrahydroisoquinoline, which presents significant steric challenges. Can you provide a general workflow and key considerations?

Answer:

The synthesis of 1,8-disubstituted tetrahydroisoquinolines is a classic example of overcoming steric hindrance, as both the C1 and C8 positions flank the newly formed ring junction. A successful strategy often involves a multi-step approach.

General Workflow:

  • Directed ortho-Lithiation: A common starting point is the use of a directed metalation group on a phenylethylamine precursor to introduce a substituent at what will become the C8 position.

  • Bischler-Napieralski Cyclization: The resulting substituted phenylethylamide is then subjected to a Bischler-Napieralski cyclization. Due to the steric bulk at the C8 position, this step often requires forcing conditions or more potent reagents.

  • Reduction: The resulting 3,4-dihydroisoquinoline is then reduced to the tetrahydroisoquinoline.

  • C1-Functionalization: The final substituent at the C1 position can be introduced via various methods, such as the addition of an organometallic reagent to the imine intermediate or by further functionalization of the tetrahydroisoquinoline core.

Key Considerations and a Sample Protocol:

A representative protocol for the Bischler-Napieralski cyclization of a sterically hindered substrate is the synthesis of 8-substituted-3,4-dihydroisoquinolines.[10]

Protocol: Synthesis of an 8-Substituted-3,4-dihydroisoquinoline [10]

  • Reaction Setup: To a solution of the ortho-substituted N-phenethylamide (1.0 equiv) in dry toluene, add phosphorus pentoxide (P₂O₅) (2.0 equiv) followed by phosphorus oxychloride (POCl₃) (5.0 equiv).

  • Reaction Conditions: Heat the mixture to 120 °C and maintain for 5 hours.

  • Work-up: After cooling, the reaction mixture is carefully quenched with ice and basified with a concentrated aqueous solution of sodium hydroxide. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel.

This protocol utilizes a powerful dehydrating agent combination (P₂O₅/POCl₃) and elevated temperatures to drive the sterically demanding cyclization to completion.

Data Summary and Visualization

To aid in the selection of appropriate reaction conditions, the following table summarizes the key features of different strategies for overcoming steric hindrance.

Strategy Applicable Reaction Mechanism of Action Key Advantages Potential Drawbacks
Potent Dehydrating Agents (e.g., Tf₂O) Bischler-NapieralskiForms a highly reactive intermediate, lowering the activation energy.[2]Milder reaction conditions, often higher yields.Cost of reagent, sensitivity to moisture.
Microwave-Assisted Synthesis BothRapid, uniform heating provides energy to overcome the activation barrier.[5][6]Drastically reduced reaction times, often improved yields.Requires specialized equipment.
N-Acyliminium Ion Formation Pictet-SpenglerCreates a highly electrophilic intermediate for cyclization.[7]Milder conditions, broader substrate scope.Requires an additional acylation step.
Specialized Acid Catalysis (e.g., IDPis) Pictet-SpenglerStabilizes cationic intermediates and transition states.[5][9]High stereocontrol, rate acceleration.Catalyst may be expensive or require synthesis.
High-Pressure Conditions BothFavors the more compact transition state of the cyclization.Can overcome significant thermodynamic and kinetic barriers.Requires specialized high-pressure equipment.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a general decision-making process when encountering a failed or low-yielding isoquinoline fusion reaction due to suspected steric hindrance.

Troubleshooting_Workflow Start Low/No Yield in Isoquinoline Fusion Check_Sterics Assess Steric Hindrance (Bulky ortho-substituents, hindered carbonyl) Start->Check_Sterics Bischler Bischler-Napieralski Issue Check_Sterics->Bischler Yes Pictet Pictet-Spengler Issue Check_Sterics->Pictet Yes BN_Reagent Switch to Stronger Dehydrating Agent (P₂O₅/POCl₃ or Tf₂O) Bischler->BN_Reagent PS_Catalyst Optimize Acid Catalyst (Stronger Brønsted or Lewis Acid) Pictet->PS_Catalyst BN_Microwave Employ Microwave Synthesis BN_Reagent->BN_Microwave Fails Success Successful Synthesis BN_Reagent->Success Works BN_Alt Consider Alternative Mechanism (e.g., Oxalyl Chloride) BN_Microwave->BN_Alt Fails BN_Microwave->Success Works BN_Alt->Success Works Reassess Reassess Synthetic Route BN_Alt->Reassess Fails PS_Acyliminium Use N-Acyliminium Ion Strategy PS_Catalyst->PS_Acyliminium Fails PS_Catalyst->Success Works PS_Pressure Apply High-Pressure Conditions PS_Acyliminium->PS_Pressure Fails PS_Acyliminium->Success Works PS_Pressure->Success Works PS_Pressure->Reassess Fails

Troubleshooting workflow for sterically hindered isoquinoline fusion reactions.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry. [Link]

  • Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet-Spengler Reactions by Virtue of Stabilizing Cation-π Interactions. (2024). Journal of the American Chemical Society. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. [Link]

  • The synthesis of 1,8-disubstituted tetrahydroisoquinolines 1. (a) P2O5,... (n.d.). ResearchGate. [Link]

  • Intramolecular reactions of ortho-substituted N-phenethylamides. (1979). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. (2022). Journal of the American Chemical Society. [Link]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. [Link]

  • Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists. (2011). Bioorganic & Medicinal Chemistry. [Link]

Sources

Technical Support Center: Optimizing Signal-to-Noise in DNA Binding Fluorescence Assays

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting & Reducing Background Noise Scope: Fluorescence Polarization (FP), FRET/TR-FRET, and Fluorescence Intensity (FI)

Executive Summary: The Signal-to-Noise Mandate

In high-throughput screening (HTS) and lead optimization, background noise is not merely an annoyance; it is a statistical killer. It compresses your assay window, destroys your Z' factor, and generates false positives.

This guide moves beyond basic "cleanliness" to address the three pillars of background reduction: Chemical Passivation (Buffer/Reagents), Physical Suppression (Plates/Instrument), and Spectral Management (Interference).

Module 1: The Chemical Layer (Buffer & Reagents)

The Core Problem: Nonspecific Binding (NSB). DNA and DNA-binding proteins are highly charged and hydrophobic, respectively. Without passivation, they bind to microplate walls and pipette tips, depleting the "free" pool and creating variable background noise.

Critical Optimization Parameters
ComponentRecommendationMechanism of ActionWatch Out For
Detergent Tween-20 (0.01% – 0.1%) Passivates hydrophobic surfaces on plastics; prevents protein aggregation.>0.1% can strip protein from DNA or form micelles that scatter light.
Blocking Agent BSA (0.1 mg/mL) "Sacrificial" protein that coats plate wells, preventing the target protein from sticking.Standard BSA contains nucleases. Use Acetylated or Molecular Biology Grade BSA.
Salt (Ionic Strength) NaCl / KCl (50–150 mM) Shields backbone charges; reduces electrostatic NSB.Too high (>200 mM) will likely disrupt the specific Protein-DNA interaction.
Carrier DNA Salmon Sperm DNA (1 µg/mL) Competes for nonspecific DNA binding sites on the protein.Only use if your target protein binds DNA non-specifically (e.g., histones).
Expert Insight: The "Purity Trap"

Q: My background fluorescence is high even in the "Buffer Only" wells. Why? A: Check your water source and blocking proteins. Standard BSA is often contaminated with free fluorophores or flavins that autofluoresce in the blue/green channel. Always filter buffers (0.22 µm) to remove dust, which is highly fluorescent and causes "spikes" in data.

Module 2: The Physical Layer (Plates & Instrument)

The Core Problem: Light Scattering and Reflection. The choice of microplate dictates the noise floor. Using the wrong plate type is the most common cause of poor Z' factors.

Microplate Selection Matrix
Assay TypePlate ColorSurface TreatmentWhy?
Fluorescence Polarization (FP) Black Non-Binding Surface (NBS)Black absorbs stray light, reducing background intensity.[1] NBS prevents tracer depletion.
Fluorescence Intensity (FI) Black NBSMinimizes well-to-well crosstalk and background reflection.[2]
TR-FRET / HTRF White NBSWhite reflects light, amplifying the signal. Time-resolved measurement eliminates the prompt background noise.
Luminescence White Standard Tissue CultureMaximizes signal output (background is usually negligible in luminescence).
Instrument Settings: The "Gain" Fallacy

Q: Can I just reduce the gain to lower the background? A: No. Reducing gain lowers both Signal and Background, maintaining the same Ratio.

  • Correct Approach: Set the gain such that your "Free Tracer" (or maximum signal well) reads at ~60-70% of the detector's dynamic range. This keeps you above the electronic noise floor (dark current) but below saturation.

Module 3: The Sample Layer (Compound Interference)

The Core Problem: Autofluorescence. Small molecule libraries are rife with compounds that fluoresce in the Blue/Green (FITC/FAM) range (Excitation 485 nm / Emission 525 nm).

Strategy: The "Red-Shift"

Move your assay to the Red or Far-Red spectrum. Most organic molecules do not fluoresce above 600 nm.

  • Legacy Probes: Fluorescein (FAM), FITC. (High interference risk).

  • Recommended Probes: Cy5, Alexa Fluor 647, BODIPY TMR, DyLight 650.

Troubleshooting & Diagnostics (Visualized)

Diagram 1: Diagnostic Decision Tree

Use this logic flow to identify the source of your background noise.

BackgroundDiagnosis Start High Background Detected CheckBuffer Check Buffer Only Wells (No Protein/DNA) Start->CheckBuffer IsBufferHigh Is Signal High? CheckBuffer->IsBufferHigh DirtyBuffer Contaminated Reagents (Dust, Impure BSA, Plasticware) IsBufferHigh->DirtyBuffer Yes CheckTracer Check Free Tracer Wells (Probe Only) IsBufferHigh->CheckTracer No IsTracerHigh Is Polarization High? CheckTracer->IsTracerHigh TracerAgg Tracer Aggregation or Impure Probe IsTracerHigh->TracerAgg Yes (High mP) CheckProtein Check Protein + Tracer (Binding Reaction) IsTracerHigh->CheckProtein No (Low mP) Scatter Light Scattering (Protein Aggregates/Precipitation) CheckProtein->Scatter High Intensity Interference Compound Autofluorescence (If high only with drugs) CheckProtein->Interference High Background w/ Compounds

Caption: Logic flow for isolating the source of background noise: Reagents (Buffer), Probe Quality (Tracer), or Sample Physics (Scatter/Interference).

Diagram 2: The Mechanism of Surface Passivation

Understanding why we add detergents and blockers.

Passivation cluster_0 Unblocked Well (High Noise) cluster_1 Passivated Well (Low Noise) Wall1 Plastic Wall Protein1 Target Protein (Stuck to Wall) Wall1->Protein1 Hydrophobic Adsorption DNA1 DNA Probe (Non-specific stick) Wall1->DNA1 Electrostatic Interaction Wall2 Plastic Wall Blocker Tween-20 / BSA Layer Wall2->Blocker Coating Protein2 Target Protein (Free in Solution) Blocker->Protein2 Repulsion DNA2 DNA Probe (Specific Binding) Protein2->DNA2 Specific Interaction

Caption: Comparison of an unblocked well causing reagent depletion/noise vs. a passivated well enabling specific binding.

Protocols: The "Background Subtraction" Workflow

Do not rely on the instrument's auto-subtraction. Perform this manually for validation.

Objective: Determine the true Signal-to-Background (S/B) ratio and Z' factor.

Step 1: Preparation

  • Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Tween-20 .

  • Plate: Black, 384-well Non-Binding Surface (NBS).

  • Probe: Cy5-labeled DNA (Red-shifted).

Step 2: Plate Layout (Quadruplicates)

  • Group A (Buffer Blank): Buffer only (Checks for dust/plastic autofluorescence).

  • Group B (Free Probe): Buffer + 5 nM Cy5-DNA (Establishes the "Low Polarization" baseline).

  • Group C (Max Signal): Buffer + 5 nM Cy5-DNA + Saturating Protein (Establishes "High Polarization").

Step 3: Calculation

  • Intensity Correction: Average the Intensity of Group A. Subtract this value from the Intensity of Groups B and C.

    • Note: If Group A intensity is >10% of Group B, your buffer is dirty or the plate is autofluorescent.

  • G-Factor Calibration (For FP): Use Group B (Free Probe) to set the G-factor such that mP = 20–30 mP (theoretical value for small DNA).

  • Z' Factor Calculation:

    
    
    
    • Where

      
       is the Positive Control (Bound) and 
      
      
      
      is the Negative Control (Free).
    • Target: Z' > 0.5 is required for screening.

FAQ: Troubleshooting Matrix

Q1: My fluorescence intensity decreases over time during the read. Is this background?

  • Diagnosis: No, this is Photobleaching .

  • Fix: Your excitation energy is too high. Reduce the number of flashes per well (e.g., from 100 to 20). Switch to a more stable fluorophore (e.g., Alexa Fluor instead of FITC).

Q2: I see "negative" mP values. How is that possible?

  • Diagnosis: This is usually a G-factor artifact or High Background Intensity .

  • Fix: If the background intensity (scattered light) is higher than the probe fluorescence, the denominator in the FP equation

    
     becomes huge, driving the ratio near zero or negative after subtraction. Increase probe concentration  (to 5–10 nM) to overcome the background noise floor.
    

Q3: The background is fine in the controls, but spikes when I add my library compounds.

  • Diagnosis: Compound Precipitation or Intrinsic Fluorescence .

  • Fix: Spin down the plate (1000 x g for 1 min) to settle precipitates. If fluorescence persists, the compound is autofluorescent. You must flag these as "Artifacts" or switch to a Red-shifted dye.

References

  • Assay Guidance Manual (NCBI) . Microplate Selection and Recommended Practices in High-throughput Screening. [Link]

  • Corning Life Sciences . Effective Blocking Procedures in ELISA and Fluorescence Assays. [Link]

  • Molecular Devices . Establishing and optimizing a fluorescence polarization assay. [Link]

  • Simeonov, A., & Davis, M. I. (2004) . Interference with Fluorescence and Absorbance.[1][3] Assay Guidance Manual.[3] [Link]

  • BMG LABTECH . Fluorescence Polarization Detection Principles. [Link]

Sources

Technical Support Center: Solvent Selection for NMR Analysis of Rigid Polycyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for NMR analysis of rigid polycyclic systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for these often-challenging molecules. Here, you will find practical, field-proven insights and troubleshooting strategies presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why are deuterated solvents necessary for NMR spectroscopy?

Deuterated solvents are essential in ¹H NMR spectroscopy to avoid overwhelming signals from the solvent's own protons, which would otherwise obscure the signals from the analyte.[1] In these solvents, hydrogen atoms (¹H) are replaced with deuterium (²H), a stable isotope of hydrogen. Deuterium resonates at a different frequency, thus minimizing solvent interference and allowing for clear observation of the sample's proton signals. Furthermore, the deuterium signal is utilized by modern NMR spectrometers to stabilize, or "lock," the magnetic field, ensuring the stability and reproducibility of the experiment.

Q2: What are the primary factors to consider when selecting an NMR solvent for rigid polycyclic systems?

The selection of an appropriate deuterated solvent is a critical first step and hinges on several factors:

  • Solubility: This is the most critical factor. The compound must be sufficiently soluble to yield a strong enough signal in a reasonable amount of time.[1]

  • Chemical Inertness: The solvent should not react with the sample.

  • Residual Solvent Peaks: The solvent's residual proton signals should not overlap with signals of interest in your sample's spectrum.[1]

  • Viscosity: Low viscosity solvents generally lead to sharper NMR signals and better resolution.[2]

  • Temperature Range: The solvent's freezing and boiling points must be suitable for your experimental conditions, especially for variable temperature (VT) NMR studies.

  • Cost and Availability: Practical considerations such as the price and availability of the deuterated solvent are also important.

Q3: How does π-stacking in rigid polycyclic systems affect NMR spectra?

Rigid polycyclic aromatic hydrocarbons (PAHs) have a strong tendency to stack on top of each other in solution, a phenomenon known as π-stacking. This aggregation can lead to several issues in NMR spectra:

  • Signal Broadening: Aggregated molecules tumble more slowly in solution, leading to broader NMR signals and a loss of resolution.[3][4] In some cases, the signals can become so broad that they are indistinguishable from the baseline.[3]

  • Chemical Shift Changes: The close proximity of aromatic rings in a π-stacked arrangement creates a shielding effect, causing an upfield shift (to lower ppm values) of the proton signals.[4]

  • Poor Solubility: Strong π-stacking interactions can contribute to the poor solubility of these compounds in many common NMR solvents.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: My rigid polycyclic compound is insoluble in common NMR solvents like CDCl₃ and DMSO-d₆.

This is a frequent challenge with large, planar aromatic systems due to strong intermolecular forces and π-stacking.

Root Cause Analysis:

  • The nonpolar nature of many polycyclic systems makes them incompatible with polar solvents.

  • Strong π-stacking interactions lead to a stable, crystalline-like state that is difficult to disrupt with conventional solvents.

Solutions & Experimental Protocols:

  • Solution 1: Use a Strong Acid Solvent.

    • Rationale: Strong acids can protonate the polycyclic system, disrupting the π-stacking and increasing solubility. Deuterated trifluoroacetic acid (TFA-d) is a common choice for this purpose.[5]

    • Protocol: Sample Preparation with TFA-d

      • In a clean, dry vial, weigh out 5-10 mg of your rigid polycyclic compound.

      • Under a fume hood, carefully add 0.5-0.7 mL of deuterated trifluoroacetic acid (TFA-d) to the vial. Caution: TFA-d is corrosive and should be handled with appropriate personal protective equipment (PPE).[6]

      • Gently sonicate the mixture for 5-10 minutes to aid dissolution.

      • Once the sample is fully dissolved, transfer the solution to a 5 mm NMR tube using a glass Pasteur pipette.

      • Cap the NMR tube securely and wipe the outside with a tissue dampened with isopropanol before inserting it into the spectrometer.

  • Solution 2: Employ High-Temperature NMR with a High-Boiling Point Solvent.

    • Rationale: Increasing the temperature can enhance the solubility of your compound and disrupt aggregation. Solvents like 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) are suitable for high-temperature experiments due to their high boiling point (146 °C).[7][8][9]

    • Protocol: High-Temperature NMR in TCE-d₂

      • Prepare your sample in TCE-d₂ as you would with a standard solvent.

      • Insert the sample into the NMR spectrometer.

      • Gradually increase the temperature of the NMR probe, monitoring the lock signal and the sample's spectrum.

      • Acquire spectra at several temperatures to find the optimal balance between solubility and signal resolution.

Problem 2: The aromatic proton signals in my NMR spectrum are severely overlapped, making analysis impossible.

The aromatic region of the ¹H NMR spectrum of polycyclic systems is often crowded, with multiple signals in a narrow chemical shift range.

Root Cause Analysis:

  • The similar electronic environments of many protons in a large, fused aromatic system lead to similar chemical shifts.

  • Signal broadening due to aggregation can exacerbate the overlap.

Solutions & Experimental Protocols:

  • Solution 1: Utilize Aromatic Solvent-Induced Shifts (ASIS).

    • Rationale: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of a solute's protons compared to less magnetically interactive solvents like CDCl₃.[10][11] This effect, known as ASIS, arises from specific solvent-solute interactions and can be used to spread out crowded signals.[10] Benzene-d₆, for instance, often causes upfield shifts for protons located above the plane of the benzene ring.[6]

    • Protocol: ASIS Experiment

      • Acquire a standard ¹H NMR spectrum of your compound in a non-aromatic solvent (e.g., CDCl₃).

      • Prepare a new, identically concentrated sample of your compound in an aromatic solvent (e.g., benzene-d₆).

      • Acquire a ¹H NMR spectrum of the new sample under the same experimental conditions.

      • Compare the two spectra to identify solvent-induced shifts that may have resolved the signal overlap.

  • Solution 2: Employ Solvent Mixtures.

    • Rationale: A mixture of two deuterated solvents can sometimes provide the optimal balance of solubility and signal dispersion. For example, a small amount of TFA-d can be added to CDCl₃ to improve the solubility of a polar polycyclic compound while minimizing the strong downfield shift associated with pure TFA-d.

    • Protocol: Solvent Titration

      • Dissolve your compound in the solvent that provides the best signal resolution, even if solubility is poor.

      • In the NMR tube, add small aliquots (e.g., 10-20 µL) of a second, stronger solvent.

      • Acquire a quick ¹H NMR spectrum after each addition to monitor changes in solubility and chemical shifts.

      • Continue this process until you achieve a satisfactory spectrum.

Problem 3: My NMR signals are broad, even though the compound appears to be soluble.

Broad signals can be a sign of aggregation, even in a visually clear solution.[3]

Root Cause Analysis:

  • As mentioned earlier, π-stacking leads to the formation of small aggregates that tumble slowly in solution, causing signal broadening.[3][4]

Solutions & Experimental Protocols:

  • Solution 1: Perform Variable Temperature (VT) NMR.

    • Rationale: Increasing the temperature can disrupt weak aggregation, leading to sharper signals.[8][9] Observing changes in chemical shifts and line widths as a function of temperature can provide valuable information about the aggregation process.

    • Protocol: VT-NMR for Aggregation Analysis

      • Choose a solvent with a wide liquid range (e.g., toluene-d₈, DMSO-d₆).

      • Acquire a series of ¹H NMR spectra at different temperatures, starting from room temperature and increasing in increments of 10-20 °C.

      • Analyze the spectra for sharpening of signals and any temperature-dependent chemical shifts, which can indicate a shift in the monomer-aggregate equilibrium.

  • Solution 2: Decrease the Sample Concentration.

    • Rationale: Aggregation is a concentration-dependent phenomenon. Diluting the sample can shift the equilibrium towards the monomeric species, resulting in sharper signals.

    • Protocol: Dilution Study

      • Acquire a spectrum at your initial concentration.

      • Dilute the sample by a factor of 2-5 with the same deuterated solvent.

      • Acquire another spectrum under the same conditions (you may need to increase the number of scans to compensate for the lower concentration).

      • Compare the line widths in the two spectra. A significant sharpening upon dilution is a strong indicator of aggregation.

Data Presentation

Table 1: Properties of Common and Specialized Deuterated Solvents for NMR of Rigid Polycyclic Systems.

SolventAbbreviationResidual ¹H Signal (ppm)Boiling Point (°C)Freezing Point (°C)Dielectric ConstantKey Characteristics & Applications
Chloroform-dCDCl₃7.2661.2-63.54.8Good general-purpose solvent for nonpolar to moderately polar compounds.[12]
Dimethyl sulfoxide-d₆DMSO-d₆2.5018918.546.7Excellent for highly polar and poorly soluble compounds; high boiling point suitable for VT-NMR.[12]
Benzene-d₆C₆D₆7.1680.15.52.3Aromatic solvent used to induce chemical shifts (ASIS) and improve resolution.[10][11]
Pyridine-d₅C₅D₅N8.74, 7.58, 7.22115-41.612.4Aromatic and coordinating solvent, useful for ASIS studies.[11]
1,1,2,2-Tetrachloroethane-d₂TCE-d₂6.00146-438.2High boiling point makes it ideal for high-temperature NMR experiments.[7][9]
Trifluoroacetic acid-dTFA-d11.5072.4-15.38.5Strong acid capable of dissolving very insoluble and highly aggregated polycyclic systems.[6]

Note: Residual ¹H signal chemical shifts can vary slightly depending on temperature, concentration, and the presence of other substances.[13]

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree for Rigid Polycyclic Systems

SolventSelection Solvent Selection Workflow start Start: Rigid Polycyclic Compound solubility_test Is the compound soluble in CDCl3 or DMSO-d6? start->solubility_test yes_soluble Acquire Spectrum solubility_test->yes_soluble Yes no_insoluble Compound is Insoluble solubility_test->no_insoluble No resolution_check Are aromatic signals well-resolved? yes_soluble->resolution_check strong_acid Use Strong Acid (e.g., TFA-d) no_insoluble->strong_acid high_temp Use High-Temp Solvent (e.g., TCE-d2) no_insoluble->high_temp yes_resolved Analysis Complete resolution_check->yes_resolved Yes no_overlap Signals Overlap resolution_check->no_overlap No aggregation_check Are signals broad? no_overlap->aggregation_check yes_broad Potential Aggregation aggregation_check->yes_broad Yes no_sharp Proceed to Resolution Enhancement aggregation_check->no_sharp No vt_nmr Perform Variable Temperature (VT) NMR yes_broad->vt_nmr dilution Decrease Concentration yes_broad->dilution asis_step Try Aromatic Solvent (e.g., Benzene-d6) for ASIS no_sharp->asis_step asis_step->resolution_check vt_nmr->resolution_check dilution->resolution_check strong_acid->yes_soluble high_temp->yes_soluble

Caption: A decision tree to guide solvent selection for rigid polycyclic systems.

References

  • Solvent-induced chemical shifts in sterically hindered polynuclear aromatic hydrocarbons. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (URL: [Link])

  • How to Choose Deuterated NMR Solvents. Isotope Science / Alfa Chemistry. (URL: [Link])

  • Trifluoroacetic Acid-d: Premium Deuterated Solvent for NMR Precision. ARMAR Isotopes. (URL: [Link])

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. (URL: [Link])

  • Sample preparation. ResearchGate. (URL: [Link])

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. (URL: [Link])

  • Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. (URL: [Link])

  • NMR Sample Prepara-on. Unknown Source. (URL: Not Available)
  • School of Chemistry, Food and Pharmacy - Research. University of Reading. (URL: [Link])

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. (URL: [Link])

  • How to make an NMR sample. University of Edinburgh School of Chemistry. (URL: [Link])

  • NMR Sample Preparation. Unknown Source. (URL: Not Available)
  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. (URL: [Link])

  • Sample Preparation. University College London Faculty of Mathematical & Physical Sciences. (URL: [Link])

  • Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D. ResearchGate. (URL: [Link])

  • Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. (URL: [Link])

  • Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions. (URL: [Link])

  • PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy. PMC - NIH. (URL: [Link])

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. (URL: [Link])

  • 1;1;2;2-tetrachloroethane-d2 deuteration degree min. 99.5% for nmr spectroscopy magnisolv(tm). Scientific Laboratory Supplies. (URL: [Link])

  • Is there any way we can tell from NMR spectroscopy that pi-pi stacking is taking place?. Quora. (URL: [Link])

  • Variable-temperature 1 H NMR spectra of the aromatic region of 2 in.... ResearchGate. (URL: [Link])

  • Variable temperature (VT)‐¹H NMR spectrum of compound 3 in.... ResearchGate. (URL: [Link])

  • A new approach of aromatic solvent-induced shifts (ASIS) in 13C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])

  • Deuterated NMR Solvent Table. Unknown Source. (URL: Not Available)
  • Aromatic solvent-induced shifts (ASIS) in carbon-13 NMR spectroscopy. Semantic Scholar. (URL: [Link])

  • NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Lund University Publications. (URL: [Link])

  • Deuterated polycyclic aromatic hydrocarbons in the Interstellar Medium: The Aliphatic C--D Band Strengths. arXiv. (URL: [Link])

  • An NMR study of macromolecular aggregation in a model polymer-surfactant solution. The Journal of Chemical Physics. (URL: [Link])

  • Deuterated polycyclic aromatic hydrocarbons: Revisited. arXiv. (URL: [Link])

  • Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones. mediaTUM. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... KGROUP. (URL: [Link])

  • Part I. NMR Studies of Aggregation in Organic Dyes and Salts Part II. Design of Relaxation and Diffusion Selective Pulses. University of Miami. (URL: [Link])

  • Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (URL: [Link])

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. (URL: [Link])

  • Test molecules used for studying aggregation phenomena by means of NMR diffusometry. ResearchGate. (URL: [Link])

  • NMR Solvent Properties and Data Chart. Scribd. (URL: [Link])

Sources

Validation & Comparative

Differentiating C20H12N2 Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical analysis, the differentiation of isomers—molecules sharing the same chemical formula but differing in atomic arrangement—presents a significant analytical challenge. For complex aromatic structures such as the C20H12N2 isomers, this task is particularly demanding yet crucial, as subtle structural variations can lead to profound differences in chemical, physical, and biological properties. This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of C20H12N2 isomers, offering a powerful tool for their unambiguous identification. Drawing upon established principles of mass spectrometry and available experimental data, we will delve into the nuanced fragmentation behaviors that arise from the distinct structural features of these fascinating molecules.

The Analytical Imperative: Why Isomer Differentiation Matters

The C20H12N2 isomeric family encompasses a diverse range of polycyclic aromatic nitrogen heterocycles. These compounds are of significant interest in materials science, organic electronics, and medicinal chemistry due to their unique photophysical properties and potential as bioactive scaffolds. However, the specific arrangement of the fused aromatic rings and the positions of the nitrogen atoms drastically influence their electronic structure, stability, and reactivity. Consequently, the ability to distinguish between isomers like the well-characterized dibenzo[a,c]phenazine and its counterparts is paramount for quality control, mechanistic studies, and the rational design of new functional molecules.

Mass spectrometry, a cornerstone of modern analytical chemistry, offers a highly sensitive and specific means of interrogating molecular structure. By ionizing molecules and analyzing the mass-to-charge ratio of the resulting ions and their fragments, we can deduce vital structural information. This guide will focus on two primary ionization and fragmentation techniques: Electron Ionization (EI) and Collision-Induced Dissociation (CID).

Experimental Approach: Unveiling Isomer-Specific Fragmentation

A robust analytical workflow is essential for obtaining reproducible and informative mass spectra. The choice of ionization method and fragmentation technique is dictated by the nature of the analyte and the desired level of structural detail.

Electron Ionization (EI) Mass Spectrometry

Protocol:

  • Sample Introduction: A dilute solution of the C20H12N2 isomer in a volatile organic solvent (e.g., dichloromethane or toluene) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This energetic interaction ejects an electron from the molecule, forming a radical cation (M•+).

  • Fragmentation: The newly formed molecular ion is in a high-energy state and undergoes extensive fragmentation to dissipate the excess energy. This process results in a characteristic pattern of fragment ions.

  • Mass Analysis: The molecular ion and its fragments are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

Causality Behind Experimental Choices: The use of 70 eV for electron ionization is a standard practice that ensures reproducible fragmentation patterns and allows for comparison with established spectral libraries like the NIST database.[1] The high energy imparted to the molecule leads to a "hard" ionization, resulting in a rich fragmentation pattern that can serve as a molecular fingerprint.

Collision-Induced Dissociation (CID) Tandem Mass Spectrometry (MS/MS)

Protocol:

  • "Soft" Ionization: To study the intrinsic fragmentation of the molecular ion with more control, a "soft" ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is employed to generate protonated molecules ([M+H]+) with minimal initial fragmentation.

  • Precursor Ion Selection: The protonated molecules are guided into the first stage of a tandem mass spectrometer, where the ion of interest (the precursor ion) is isolated based on its m/z.

  • Collision Cell: The selected precursor ions are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen).

  • Fragmentation: Collisions with the inert gas convert some of the ion's kinetic energy into internal energy, causing it to fragment. The extent of fragmentation can be controlled by varying the collision energy.

  • Product Ion Analysis: The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer to generate a product ion spectrum.

Causality Behind Experimental Choices: CID allows for a more controlled fragmentation process compared to EI. By systematically varying the collision energy, we can probe the bond strengths within the molecule and map out the fragmentation pathways in a stepwise manner. This is particularly useful for distinguishing isomers, as the stability of the precursor ion and the preferred fragmentation channels can be highly dependent on the molecular structure.

Comparative Fragmentation Analysis of C20H12N2 Isomers

Dibenzo[a,c]phenazine: A Case Study

The electron ionization mass spectrum of dibenzo[a,c]phenazine (C20H12N2, MW: 280.33 g/mol ) is available in the NIST Chemistry WebBook.[1]

Table 1: Key Ions in the EI Mass Spectrum of Dibenzo[a,c]phenazine

m/zRelative Intensity (%)Proposed Fragment
280100[M]•+ (Molecular Ion)
252~15[M - N2]•+ or [M - 2HCN]•+
140~20[M]2+ (Doubly-charged molecular ion)
126~10[M - N2]2+ or [M - 2HCN]2+

Interpretation:

  • Intense Molecular Ion (m/z 280): The base peak in the spectrum is the molecular ion, indicating the high stability of the fused aromatic ring system. Polycyclic aromatic compounds are known for their resistance to extensive fragmentation under EI conditions.

  • Loss of Nitrogen-Containing Fragments (m/z 252): A significant fragment is observed at m/z 252, corresponding to a loss of 28 Da. This loss can be attributed to the expulsion of a neutral nitrogen molecule (N2) or two molecules of hydrogen cyanide (HCN). The stable aromatic structure of the resulting hydrocarbon fragment would drive this fragmentation pathway.

  • Doubly-Charged Ions (m/z 140 and 126): The presence of doubly-charged ions at m/z 140 ([M]2+) and m/z 126 is characteristic of large, stable aromatic systems that can readily accommodate two positive charges.

Proposed Fragmentation Pathway for Dibenzo[a,c]phenazine:

Sources

A Comparative Guide to the Quantum Yield of Fused Isoquinoline Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorophore is a critical decision that can significantly impact experimental outcomes. Among the diverse array of available fluorescent probes, fused isoquinoline derivatives have garnered substantial interest due to their rigid, planar structures and tunable photophysical properties. A key performance metric for any fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted fluorescent light. A higher quantum yield translates to a brighter signal, enhancing sensitivity and enabling more precise measurements in applications ranging from cellular imaging to high-throughput screening.

This guide provides an in-depth comparison of the quantum yields of various fused isoquinoline fluorophores, supported by experimental data and mechanistic insights. We will explore how the fusion pattern and substitution affect fluorescence efficiency, detail the experimental protocol for accurate quantum yield determination, and provide a framework for selecting the optimal fused isoquinoline fluorophore for your specific application.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1]

Φf = (Number of photons emitted) / (Number of photons absorbed)

Its value ranges from 0 to 1 (or 0% to 100%). A quantum yield of 1 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. In reality, the excited state can also return to the ground state through non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence and reduce the quantum yield.[1][2] The balance between these radiative and non-radiative decay rates dictates the overall quantum yield.

Comparative Analysis of Fused Isoquinoline Fluorophores

The quantum yield of fused isoquinolines is highly sensitive to their molecular structure, including the mode of benzene ring fusion and the nature and position of substituents. The following table summarizes the quantum yields of representative fused isoquinoline derivatives from the literature, providing a basis for comparison. It is crucial to note that the solvent environment can significantly influence quantum yield.

Fluorophore ClassCompoundSolventQuantum Yield (Φf)Reference
Isoquinoline Derivatives 1-(Isoquinolin-3-yl)azetidin-2-one0.1 M H₂SO₄0.963[3][4][5]
1-(Isoquinolin-3-yl)pyrrolidin-2-one0.1 M H₂SO₄0.634[3]
1-(Isoquinolin-3-yl)piperidin-2-one0.1 M H₂SO₄0.389[3][4]
1-(Isoquinolin-3-yl)imidazolidin-2-one0.1 M H₂SO₄0.826[3]
N-Methyl-1-(isoquinolin-3-yl)imidazolidin-2-one0.1 M H₂SO₄0.479[3]
3-Amino-7-nitro-1-(thymin-1-yl)isoquinolineChloroform0.053[3]
Benzo[f]quinazolinediones 4-(N,N-dimethylamino)phenyl derivativeNot Specified0.71[6]
3,4-di(N,N-dimethylamino)phenyl derivativeNot Specified0.51[6]
Boroisoquinolines 6,7-Dimethoxy-1-methyl-2-difluoroboranyl-3-phenyl-1,2-dihydroisoquinolineDichloromethane0.73[7]
HBO-isoquinolines HBO-6-isoquinoDichloromethane0.21[8]
HBO-6-isoquino (protonated)Dichloromethane0.79[8]

Key Factors Influencing the Quantum Yield of Fused Isoquinolines

The diverse quantum yields observed in fused isoquinoline fluorophores can be rationalized by considering several key structural and environmental factors. Understanding these relationships is crucial for the rational design and selection of highly fluorescent probes.

Structural Rigidity

One of the most significant factors governing fluorescence quantum yield is the rigidity of the fluorophore's structure. Molecules with more rigid and planar structures tend to have higher quantum yields. This is because rigidity restricts vibrational and rotational motions that can lead to non-radiative decay pathways, thereby favoring fluorescence emission.[2]

For instance, a study on isoquinoline derivatives with lactam rings of varying sizes demonstrated this principle effectively. The compound with a four-membered azetidinone ring, which imparts the greatest structural rigidity, exhibited the highest quantum yield (Φf = 0.963).[3][4][5] As the ring size increased to five (pyrrolidinone, Φf = 0.634) and six members (piperidinone, Φf = 0.389), the increased flexibility led to a progressive decrease in the quantum yield.[3][4]

Caption: Relationship between structural rigidity and quantum yield.

Electronic Effects of Substituents

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at specific positions on the fused isoquinoline scaffold can profoundly influence the quantum yield.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), and methoxy (-OCH₃) generally enhance fluorescence quantum yield. These groups increase the electron density of the aromatic system, which can lead to a more efficient radiative decay process. For example, the presence of a strongly electron-donating N,N-dimethylamino group in benzo[f]quinazoline-1,3(2H,4H)-diones leads to a significantly enhanced quantum yield of up to 71%.[6]

  • Electron-Withdrawing Groups (EWGs): Conversely, strong electron-withdrawing groups like the nitro group (-NO₂) often lead to fluorescence quenching and a dramatic decrease in quantum yield.[5] This is because they can promote intersystem crossing to the triplet state, a non-radiative decay pathway.

The position of the substituent is also critical. A methoxy group at the R' position of certain benzothiazole-difluoroborates was found to be beneficial for brightness, while a CF₃ group at the R position increased the quantum yield.[9] This highlights the complex interplay of electronic and steric effects in determining the overall fluorescence efficiency.

Environmental Factors

The surrounding environment of the fluorophore, particularly the solvent, can have a substantial impact on its quantum yield.

  • Solvent Polarity: The polarity of the solvent can alter the energy levels of the ground and excited states, thereby affecting the rates of radiative and non-radiative decay. For many N-heterocyclic compounds, protic, hydrogen-bonding solvents like water can enhance fluorescence. This is because the hydrogen bonding between the solvent and the nitrogen lone pair stabilizes the ¹(π,π) state and destabilizes the ¹(n,π) state, increasing the energy gap and reducing non-radiative decay.[3]

  • Protonation: The protonation of the nitrogen atom in the isoquinoline ring can significantly enhance fluorescence. Protonation alters the electronic structure of the molecule, often leading to a more emissive excited state.[8][10] For example, the quantum yield of HBO-6-isoquino dramatically increases from 0.21 to 0.79 upon protonation.[8]

Experimental Protocol for Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[1] Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a widely used standard for this purpose.[11]

The following is a step-by-step protocol for measuring the relative fluorescence quantum yield.

Materials and Instrumentation
  • Fluorophore of Interest (Sample)

  • Quantum Yield Standard (e.g., Quinine Sulfate)

  • High-Purity Solvents

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer (Fluorometer)

  • Cuvettes (Quartz for both absorbance and fluorescence)

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the quantum yield standard (e.g., 10⁻⁴ M quinine sulfate in 0.1 M H₂SO₄).

    • Prepare a stock solution of the sample in a suitable solvent. The solvent for the sample and standard should ideally be the same. If different solvents are used, a refractive index correction must be applied.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[1]

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample.

    • Note the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • For both the standard and the sample, plot a graph of the integrated fluorescence intensity versus absorbance.

    • Determine the slope (gradient) of the resulting straight line for both the standard (GradST) and the sample (GradX).

  • Calculation of Quantum Yield:

    • The quantum yield of the sample (ΦX) can be calculated using the following equation:[1]

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance at Excitation Wavelength prep_dilutions->measure_abs measure_fluor Measure Fluorescence Emission (Constant Parameters) measure_abs->measure_fluor integrate Integrate Fluorescence Intensity measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Grad_X, Grad_ST) plot->gradient calculate Calculate Quantum Yield (Φ_X) using Comparative Equation gradient->calculate

Caption: Workflow for relative quantum yield determination.

Conclusion

The quantum yield is a paramount parameter for evaluating the performance of fused isoquinoline fluorophores. This guide has demonstrated that the fluorescence efficiency of these compounds is intricately linked to their structural features, such as rigidity and electronic substitution, as well as the surrounding solvent environment. By understanding these structure-property relationships, researchers can make informed decisions in selecting or designing fluorophores with optimal brightness for their specific applications. The provided experimental protocol for relative quantum yield determination offers a reliable method for characterizing and comparing the performance of novel and existing fused isoquinoline derivatives, ultimately advancing their utility in diverse fields of scientific research and development.

References

  • Fluorescence Spectroscopy-Quantum yield. (n.d.).
  • Polyaromatic Hydrocarbon (PAH)-Based Aza-POPOPs: Synthesis, Photophysical Studies, and Nitroanalyte Sensing Abilities. (2023). PMC. Retrieved from [Link]

  • Synthesis and Photophysical Properties of Aza[n]helicenes. (2016). The Journal of Organic Chemistry. Retrieved from [Link]

  • The branching of nonradiative processes in isoquinoline. (1989). AIP Publishing. Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). NIH. Retrieved from [Link]

  • Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. (n.d.). PMC. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Photophysical properties of 1-Aza-2-boraacenaphthene synthesized by a reduction of base-stabilized aminodibromoborane. (2024). Oxford Academic. Retrieved from [Link]

  • Significant impact of 3-positioned substituent on the fluorescent properties of 5-hydroxyisoquinolones. (2025). ResearchGate. Retrieved from [Link]

  • Structure and photophysical properties of furoquinoline aza-helicenes: Fluorescence enhancement by protonation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019). Semantic Scholar. Retrieved from [Link]

  • Fluorescence yields of aromatic compounds. (n.d.). The Journal of Physical Chemistry. Retrieved from [Link]

  • Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. (2023). PMC. Retrieved from [Link]

  • Photophysical properties of azaboradibenzo[7]helicene derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024). PMC. Retrieved from [Link]

  • Non-radiative decay mechanisms. (n.d.). Fiveable. Retrieved from [Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (n.d.). PMC. Retrieved from [Link]

  • Photophysical properties of isoquinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved from [Link]

  • Absorption (a) and fluorescence (b) spectra of isoquinoline while.... (n.d.). ResearchGate. Retrieved from [Link]

  • Strategy of Modulating Nonradiative Decay for Approaching Efficient Thermally Activated Delayed Fluorescent Emitters. (n.d.). ACS Publications. Retrieved from [Link]

  • EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. (n.d.). LOCKSS. Retrieved from [Link]

  • Relative Quantum Yield. (n.d.). Edinburgh Instruments. Retrieved from [Link]

  • Inverted Energy Gap Law for the Nonradiative Decay in Fluorescent Floppy Molecules: Larger Fluorescence Quantum Yields for Smaller Energy Gaps. (n.d.). ResearchGate. Retrieved from [Link]

  • ORGANIC CHEMISTRY. (2025). RSC Publishing. Retrieved from [Link]

  • Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). OUCI. Retrieved from [Link]

  • Fluorescence quantum yield measurements. (1976). NIST Technical Series Publications. Retrieved from [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Synthesis and absorption properties of new yellow-green emitting benzo[de]isoquinoline-1,3-diones containing hindered amine and 2-hydroxyphenylbenzotriazole fragments. (n.d.). ResearchGate. Retrieved from [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Benz(h)isoquinoline. (n.d.). PubChem. Retrieved from [Link]

  • The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. (2023). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. (2022). PMC. Retrieved from [Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (2024). PMC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Isoquino[3,4-b]phenanthridine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex heterocyclic molecules, the rigorous validation of compound purity is a critical, non-negotiable step. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of Isoquino[3,4-b]phenanthridine, a class of compounds with significant therapeutic potential. We will delve into the foundational principles of elemental analysis, its practical application, and its synergistic role alongside modern spectroscopic and chromatographic methods.

The Imperative of Purity in Heterocyclic Drug Candidates

Isoquino[3,4-b]phenanthridines represent a class of polycyclic aromatic alkaloids known for their potential as anticancer agents, primarily due to their ability to intercalate with DNA. The synthetic pathways to these complex scaffolds can be intricate, often yielding a mixture of the target molecule and closely related structural isomers or synthetic precursors. These impurities may possess divergent biological activities or toxicological profiles, underscoring the necessity for meticulous purity assessment to ensure the reliability and reproducibility of downstream biological data.

Elemental Analysis: A Foundational Pillar of Purity Verification

Elemental analysis (EA), specifically CHN analysis, offers a fundamental determination of a compound's purity by quantifying the mass percentages of carbon, hydrogen, and nitrogen. These experimental values are then benchmarked against the theoretical percentages calculated from the molecular formula. For the parent Isoquino[3,4-b]phenanthridine (C₂₁H₁₂N₂), the theoretical values are C: 86.28%, H: 4.14%, and N: 9.58%.

The Underlying Principle

Modern elemental analyzers function on the principle of complete, high-temperature combustion. A precisely weighed sample undergoes combustion in an oxygen-rich environment, converting the constituent elements into gaseous oxides (CO₂, H₂O, and various nitrogen oxides). These gases are subsequently passed through a reduction chamber to convert nitrogen oxides to N₂, separated using gas chromatography, and quantified by a thermal conductivity detector.

A Validated Protocol for CHN Analysis of Isoquino[3,4-b]phenanthridine

The accuracy of elemental analysis is contingent upon a meticulously executed and validated protocol.

Instrumentation: A calibrated CHN elemental analyzer.

Essential Materials:

  • The Isoquino[3,4-b]phenanthridine sample, thoroughly dried to remove residual solvents.

  • A microbalance with a readability of at least 0.001 mg.

  • Tin capsules for sample encapsulation.

  • A certified reference standard (e.g., acetanilide) for instrument calibration.

Step-by-Step Methodology:

  • Instrument Calibration: Prior to sample analysis, calibrate the elemental analyzer with a known standard to ensure the linearity and accuracy of the detector's response.

  • Sample Preparation:

    • Homogenize the Isoquino[3,4-b]phenanthridine sample.

    • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.[1]

  • Instrumental Analysis:

    • Place the sealed tin capsule into the instrument's autosampler.

    • Initiate the analysis sequence, which involves the automated introduction of the sample into a combustion furnace operating at approximately 950°C in the presence of a controlled pulse of oxygen.

    • The combustion products are swept by a carrier gas through a reduction tube and a chromatographic column for separation and subsequent detection.

  • Data Analysis and Interpretation:

    • The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen based on the detector's response.

    • Compare the experimentally determined percentages with the theoretical values. A deviation of up to ±0.4% is widely accepted as evidence of high purity for small molecules.[2][3]

Diagram: Workflow for Elemental Analysis

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dry Dry Sample Weigh Weigh 2-3 mg Dry->Weigh Encapsulate Encapsulate in Tin Weigh->Encapsulate Combustion Combustion (~950°C in O2) Encapsulate->Combustion Reduction Reduction of NOx Combustion->Reduction Separation GC Separation Reduction->Separation Detection TCD Detection Separation->Detection Quantify Quantify %C, %H, %N Detection->Quantify Compare Compare to Theoretical Quantify->Compare Purity Assess Purity (±0.4%) Compare->Purity

A schematic of the key stages in performing elemental analysis for purity determination.

A Comparative Guide to Purity Analysis Techniques

While elemental analysis provides a robust assessment of elemental composition, a comprehensive purity profile is best achieved by integrating data from orthogonal analytical techniques.

Technique Principle of Operation Advantages for Isoquino[3,4-b]phenanthridine Limitations for Isoquino[3,4-b]phenanthridine
Elemental Analysis (EA) High-temperature combustion and quantification of resulting gases.Confirms the empirical formula and is highly sensitive to inorganic impurities and residual solvents.[4]Cannot differentiate between isomers and may not detect impurities with a similar elemental composition.[5]
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and a mobile phase.Provides excellent resolution for separating isomers and other structurally related impurities, enabling their quantification.[6]May fail to detect impurities that lack a chromophore (e.g., inorganic salts) and is susceptible to co-elution.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Delivers detailed structural information, allowing for the identification and quantification of organic impurities.[7][8] Quantitative NMR (qNMR) is a powerful tool for purity assessment.Generally insensitive to inorganic impurities, and spectral overlap can complicate analysis.[4]
Mass Spectrometry (MS) Involves the ionization of molecules and their separation based on their mass-to-charge ratio.Confirms the molecular weight of the target compound and offers high sensitivity for detecting trace-level impurities.[9][10] Tandem MS (MS/MS) can aid in the structural elucidation of unknown impurities.[9]Is not inherently quantitative without the use of appropriate standards and typically cannot distinguish between isomers.
An Integrated, Self-Validating Approach

The highest confidence in purity assessment is achieved through a multi-faceted strategy that leverages the complementary strengths of these techniques.

Diagram: Orthogonal Purity Assessment

Purity_Validation cluster_primary Primary Analysis cluster_secondary Structural & Impurity Profiling Compound Synthesized Isoquino[3,4-b]phenanthridine EA Elemental Analysis (Confirms Empirical Formula) Compound->EA MS Mass Spectrometry (Confirms Molecular Weight) Compound->MS NMR NMR Spectroscopy (Confirms Structure, Detects Organic Impurities) Compound->NMR HPLC HPLC (Separates Isomers, Quantifies Purity) Compound->HPLC Purity Confident Purity Assessment EA->Purity MS->Purity NMR->Purity HPLC->Purity

Sources

Comparative Structural & Functional Analysis: Benzo[c]phenanthridine vs. Isoquino[3,4-b]phenanthridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural comparison of Isoquino[3,4-b]phenanthridine and benzo[c]phenanthridine Content Type: Publish Comparison Guide

Executive Summary: The Scaffold Divergence

This guide provides a technical comparison between two biologically significant nitrogen-containing polycyclic aromatic systems: the naturally occurring Benzo[c]phenanthridine (BcP) alkaloids and the synthetic aza-PAH Isoquino[3,4-b]phenanthridine .

While both share a phenanthridine core, their divergence in ring fusion geometry dictates distinct biological fates. The BcP scaffold (e.g., Sanguinarine, Nitidine) is a validated pharmacophore for DNA intercalation and Topoisomerase inhibition. In contrast, the Isoquino[3,4-b]phenanthridine system represents a planar, pentacyclic "aza-PAH" often studied for its physicochemical solvation properties and interaction with the Aryl Hydrocarbon Receptor (AhR), serving as a model for hydrophobic ligand binding rather than a direct therapeutic agent.

Structural Architecture & Physicochemical Properties[1]

The fundamental difference lies in the topology of ring fusion, which alters the electron density map and solubility profile.

Structural Topology
FeatureBenzo[c]phenanthridine (BcP)Isoquino[3,4-b]phenanthridine
Core System Tetracyclic (4 rings)Pentacyclic (5 rings)
Geometry Angular (Phenanthrene-like cleft)Linear/Extended (Anthracene-like)
IUPAC Ref Benzo[c]phenanthridine6,13-Diazadibenz[a,h]anthracene
Key Heteroatom Quaternary N+ (often iminium)Pyridine-like Nitrogen (neutral/basic)
Planarity Twisted (if substituted) or PlanarHighly Planar (Rigid sheet)
Solvation Amphiphilic (Polar N+ / Non-polar rings)Highly Hydrophobic (High desolvation penalty)
The "Solvation Penalty" Mechanism

Experimental data indicates that the binding affinity of large planar systems like Isoquino[3,4-b]phenanthridine is heavily modulated by solvation energy.

  • BcP: The quaternary nitrogen (in forms like Sanguinarine) increases water solubility, facilitating transport to the nucleus.

  • Isoquino[3,4-b]phenanthridine: Research comparing this scaffold to its carbocyclic isostere (dibenz[a,h]anthracene) reveals that despite similar sterics, the aza-analogue suffers a significant desolvation penalty.

    • Data Point: In water, the Gibbs free energy of solvation reduces its binding affinity (IC50 ≈ 137 nM) compared to the pure hydrocarbon (IC50 ≈ 2.5 nM) for hydrophobic pockets (e.g., AhR) [1].

Biological Mechanisms of Action[1][2][3][4][5][6]

Benzo[c]phenanthridine: The DNA Intercalator

The BcP scaffold is a "molecular wedge." Its angular shape and positive charge allow it to slide between DNA base pairs (Intercalation), causing:

  • Helix Unwinding: Distorts the DNA backbone.

  • Topoisomerase Poisoning: The ternary complex (Drug-DNA-Enzyme) prevents religation, leading to double-strand breaks.

  • Nucleolar Stress: Disruption of ribosome biogenesis.

Isoquino[3,4-b]phenanthridine: The Hydrophobic Ligand

This scaffold behaves more like a classic Polycyclic Aromatic Hydrocarbon (PAH). Its extended surface area drives it toward:

  • AhR Activation: Binds the Aryl Hydrocarbon Receptor (cytosolic sensor), potentially inducing CYP450 enzymes.

  • Solvation-Driven Binding: Its activity is limited by the energy cost of shedding water molecules to enter a hydrophobic pocket.

Mechanistic Pathway Visualization (DOT)

MechanismComparison cluster_BcP Benzo[c]phenanthridine (e.g., Sanguinarine) cluster_Iso Isoquino[3,4-b]phenanthridine BcP BcP Scaffold (N+) DNA_Entry Nuclear Translocation BcP->DNA_Entry Intercalation DNA Intercalation (GC-rich regions) DNA_Entry->Intercalation Topo_Inhib Topoisomerase II Inhibition Intercalation->Topo_Inhib Apoptosis Apoptosis (Caspase 3/7) Topo_Inhib->Apoptosis Iso Isoquino Scaffold (Neutral/Planar) Solvation Desolvation Penalty (High Energy Cost) Iso->Solvation Rate Limiting AhR_Bind AhR Receptor Binding (IC50 ~137 nM) Solvation->AhR_Bind Cyp_Induction CYP1A1 Induction (Metabolic Activation) AhR_Bind->Cyp_Induction

Figure 1: Divergent signaling pathways. BcP targets nuclear DNA, while Isoquino[3,4-b]phenanthridine targets cytosolic receptors (AhR) subject to solvation thermodynamics.

Experimental Protocols

To validate the structural differences, the following self-validating protocols are recommended.

Comparative DNA Intercalation Assay (Ethidium Bromide Displacement)

Objective: Quantify the "wedge" capability of the angular BcP vs. the linear Isoquino derivative.

Reagents:

  • Ct-DNA (Calf Thymus DNA) in Tris-HCl buffer (pH 7.4).

  • Ethidium Bromide (EtBr).

  • Test Compounds (BcP: Sanguinarine Chloride; Isoquino: Synthesized standard).

Protocol:

  • Baseline: Incubate Ct-DNA (10 µM) with EtBr (10 µM) for 10 min. Measure Fluorescence (

    
    ) at Ex/Em 525/600 nm.
    
  • Titration: Add increasing concentrations (0–50 µM) of the test compound.

  • Equilibrium: Incubate for 30 min at 25°C in dark.

  • Measurement: Record Fluorescence (

    
    ).
    
  • Calculation: Plot

    
     vs. concentration.
    
  • Validation Check: Sanguinarine should show a

    
     (Stern-Volmer constant) 
    
    
    
    . The Isoquino derivative, due to steric bulk and lack of cationic charge, is expected to show weaker displacement (
    
    
    ) or non-intercalative binding (groove binding).
Solvation Energy Assessment (Partition Coefficient)

Objective: Empirically verify the hydrophobicity difference driving the AhR binding disparity.

Protocol:

  • System: Shake-flask method using 1-Octanol and Phosphate Buffer (pH 7.4).

  • Equilibration: Dissolve compound in octanol-saturated water. Shake for 24h.

  • Phase Separation: Centrifuge at 3000g for 10 min.

  • Quantification: Measure UV-Vis absorbance of both phases.

  • Result:

    • BcP: LogP ~1.0–2.5 (depending on pH/ionization).

    • Isoquino[3,4-b]phenanthridine: LogP > 4.5 (Predicted). This high lipophilicity confirms the "desolvation penalty" hypothesis observed in binding assays [1].

Synthesis & Availability

Benzo[c]phenanthridine Synthesis[7]
  • Commercial Availability: High (Sanguinarine, Chelerythrine).

  • Primary Route: Intramolecular Heck reaction or radical cyclization of 2-halo-N-benzyl-N-methylbenzamides.

Isoquino[3,4-b]phenanthridine Synthesis
  • Commercial Availability: Low (Custom synthesis required).

  • Primary Route (Photocyclization):

    • Condensation: Reaction of 3-aminoisoquinoline with appropriate aldehydes to form Schiff bases.

    • Reduction: Conversion to amine.

    • Cyclization: Pschorr cyclization or oxidative photocyclization of bis-styryl precursors to fuse the rings.

References

  • ResearchGate. (2012). Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazole Alkaloids. (Discusses comparative binding energies and solvation of isoquino-phenanthridine vs dibenzanthracene). Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Benzo[c]phenanthridine alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells. PubMed. Retrieved from [Link]

  • American Society for Microbiology. (2024). Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis. Microbiology Spectrum. Retrieved from [Link]

Safety Operating Guide

Isoquino[3,4-b]phenanthridine: Advanced Disposal & Handling Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

Do NOT pour down the drain. Do NOT dispose of in general trash.

Isoquino[3,4-b]phenanthridine is a planar polycyclic aromatic heterocycle with high affinity for nucleic acids. It acts as a DNA intercalator and topoisomerase inhibitor , classifying it as a high-potency cytotoxic agent. All waste streams containing this compound must be segregated and destroyed via High-Temperature Incineration (>1000°C) .

Quick Reference Matrix
Waste StatePrimary Disposal MethodContainer TypeLabeling Code
Pure Solid Incineration (Lab Pack)Amber Glass / HDPECytotoxic / Toxic
Liquid Solution Incineration (Fuel Blending)HDPE CarboyFlammable / Toxic
Contaminated Sharps IncinerationRigid Red Biohazard BinCytotoxic / Sharps
Spill Cleanup IncinerationDouble-bagged LDPECytotoxic Debris

Chemical Hazard Profile & Rationale

To ensure safety compliance, one must understand the mechanism of toxicity. This compound is not merely "toxic"; it is a genotoxin.

  • Structural Hazard: The planar tetracyclic/pentacyclic structure allows the molecule to slide between DNA base pairs (intercalation). This disrupts replication and transcription, leading to mutagenesis.

  • Environmental Persistence: Like many benzo[c]phenanthridine alkaloids (e.g., sanguinarine, nitidine), this isomer is resistant to standard biological degradation in wastewater treatment plants. Release into waterways results in long-term aquatic toxicity.

  • Thermal Stability: The fused ring system is thermally stable. Standard autoclaving (121°C) is ineffective for destruction and may volatilize toxic byproducts.

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Compound)

For expired stocks or surplus synthesis powder.

  • Containment: Transfer the solid into a screw-top amber glass vial or high-density polyethylene (HDPE) bottle.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness).

  • Lab Packing: Place the bagged container into a DOT-approved fiber drum or bucket lined with absorbent material (vermiculite).

  • Tagging: Label as "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Isoquino[3,4-b]phenanthridine)." [1]

B. Liquid Waste (Mother Liquors/Solvents)

For reaction mixtures or HPLC effluents.

  • Segregation: Do not mix with oxidizers or acids. Keep in a dedicated "Cytotoxic/Organic" waste stream.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the waste carboy material.

    • Preferred: HDPE Carboys (UN rated).

  • pH Check: Maintain pH 6–8 to prevent uncontrolled precipitation or volatilization.

  • Tagging: List all solvents explicitly. Add the warning: "Contains Mutagenic Intercalator."

C. Surface Decontamination & Spill Response

For cleaning glassware, benchtops, or minor spills.

The "Oxidative Destruction" Protocol: Since the molecule relies on its aromatic conjugation for DNA binding, breaking this conjugation reduces toxicity.

  • Preparation: Prepare a Destruction Solution :

    • 50% Bleach (Sodium Hypochlorite) OR

    • Potassium Permanganate (0.1 M) in 0.5 M Sulfuric Acid (Use with extreme caution; strong oxidizer).

  • Application: Soak glassware or flood the spill area with the Destruction Solution.

  • Contact Time: Allow to react for 30 minutes . The solution may change color (purple to brown for permanganate), indicating oxidation.

  • Neutralization:

    • If using Permanganate: Neutralize with Ascorbic Acid or Sodium Metabisulfite until colorless.

    • If using Bleach: Dilute heavily with water.

  • Final Cleanup: Absorb the neutralized liquid with vermiculite or chem-pads. Dispose of these pads as Hazardous Waste (do not trash, even after deactivation, to ensure regulatory compliance).

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for segregating waste streams associated with Isoquino[3,4-b]phenanthridine.

DisposalWorkflow Start Waste Generation (Isoquino[3,4-b]phenanthridine) StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Glass, Sharps) StateCheck->Debris Pack Double Bag & Lab Pack Solid->Pack Segregate Segregate by Solvent (Halogenated vs Non-Halogenated) Liquid->Segregate Decon Chemical Deactivation (Oxidation) Debris->Decon Incinerate1 High-Temp Incineration (Rotary Kiln) Pack->Incinerate1 Label Label: 'Contains Mutagen' Segregate->Label Incinerate2 Fuel Blending / Incineration Label->Incinerate2 Bin Rigid Biohazard/Cytotoxic Bin Decon->Bin Incinerate3 Medical Waste Incineration Bin->Incinerate3

Caption: Operational decision tree for segregating and processing Isoquino[3,4-b]phenanthridine waste streams.

Regulatory Compliance (USA/International)

While this specific isomer may not have a unique RCRA "U" or "P" list number, it is regulated by characteristic and "mixture" rules.

  • RCRA (USA): If the waste exhibits toxicity characteristics, it must be coded. However, for research quantities, it is best managed as Lab Pack Waste .

    • Likely Codes:D001 (if in flammable solvent), D003 (if potentially reactive), or Not Otherwise Specified (N.O.S.) Toxic .

  • EPA Rule of Thumb: When in doubt for intercalating agents, treat as P-listed equivalent (Acute Hazardous Waste) to ensure the highest standard of care.

  • Transport (DOT):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (Isoquino[3,4-b]phenanthridine)

    • Hazard Class: 6.1

    • Packing Group: II or III (depending on LD50 data, assume II for safety).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 270598: Isoquino[3,4-b]phenanthridine. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Incineration Measurement Guidance Manual. [Link]

  • National Institutes of Health (NIH) - PubMed. Quaternary benzo[c]phenanthridine alkaloids--novel cell permeant and red fluorescing DNA probes. (Surrogate data for handling phenanthridine intercalators). [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. (Guidelines for handling cytotoxic agents). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.